Product packaging for Epinecidin-1(Cat. No.:)

Epinecidin-1

Cat. No.: B1576705
M. Wt: 2334.9 g/mol
InChI Key: IJMVGIBIGDBVLY-FIFJRYGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epinecidin-1 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) originally isolated from the Orange-Spotted Grouper, Epinephelus coioides . The synthetic version, corresponding to amino acid residues 22-42 (Sequence: GFIFHIIKGLFHAGKMIHGLV-NH2), is widely used in research due to its multifunctional biological activities . This peptide demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori , as well as antifungal and antiviral properties . Its primary mechanism of action involves disrupting microbial cell membranes, leading to lysis . Beyond its direct antimicrobial role, this compound exhibits significant immunomodulatory functions, influencing the host immune response . It also shows promising anticancer activity, inducing cell death via mitochondrial damage in models of non-small cell lung cancer, glioblastoma, and synovial sarcoma . Furthermore, this compound has been demonstrated to promote wound healing and angiogenesis in model systems, highlighting its therapeutic potential . These diverse properties make it a valuable compound for research in developing new anti-infective agents, anticancer therapies, and wound-healing treatments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C114H176N30O21S B1576705 Epinecidin-1

Properties

Molecular Formula

C114H176N30O21S

Molecular Weight

2334.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1

InChI Key

IJMVGIBIGDBVLY-FIFJRYGNSA-N

bioactivity

Gram+ & Gram-, Virus, Fungi, Cancer cells

sequence

GFIFHIIKGLFHAGKMIHGLV

Origin of Product

United States

Foundational & Exploratory

Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 is a potent, cationic antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. Belonging to the piscidin family of peptides, this compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, immunomodulatory, and wound healing properties. Its multifaceted functionalities have positioned it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, origin, and detailed biological characterization of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Origin

This compound was first identified in 2006 by Yin et al. from a leukocyte cDNA library of the orange-spotted grouper, Epinephelus coioides, a marine fish of significant economic importance in Southeast Asia.[1] The discovery was a result of a systematic effort to identify novel AMPs from aquatic organisms as part of their innate immune system.

The initial identification involved the construction of a cDNA library from the leukocytes of the grouper. Through expressed sequence tag (EST) analysis of over 300 clones, a novel sequence with homology to other known fish antimicrobial peptides was identified and named this compound.[1]

The full-length cDNA of this compound is 518 base pairs long and contains a 204-base pair open reading frame. This ORF encodes a 67-amino acid prepropeptide, which is subsequently processed to yield the mature, active peptide.[1] The gene structure of this compound consists of four exons and three introns.[1]

Subsequent studies have utilized chemically synthesized versions of the mature peptide for functional characterization, with a 21-amino acid peptide (GFIFHIIKGLFHAGKMIHGLV) being the most extensively studied due to its cost-effectiveness in synthesis.[2]

Physicochemical Properties and Structure

This compound is a cationic peptide with an amphipathic α-helical secondary structure, a common feature among many antimicrobial peptides that facilitates their interaction with and disruption of microbial cell membranes. The mature peptide lacks disulfide bonds. Several derivatives of this compound have been characterized, with molecular weights ranging from 2.3 to 2.9 kDa.[1]

Biological Activities: Quantitative Data

This compound exhibits a wide array of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)
MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria6.25 - 256[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive Bacteria9.7 - 39[1]
Bacillus cereusGram-positive Bacteria6.25[4]
Escherichia coliGram-negative Bacteria12.5 - 100[4]
Pseudomonas aeruginosaGram-negative Bacteria3.12 - 50[5]
Vibrio parahaemolyticusGram-negative Bacteria1.56[6]
Vibrio vulnificusGram-negative Bacteria3.12[6]
Candida albicansFungus25 - 128[2][7]
Candida kruseiFungus128[7]
Candida tropicalisFungus256[7]
Trichomonas vaginalis (metronidazole-sensitive)Protozoa12.5[1]
Trichomonas vaginalis (metronidazole-resistant)Protozoa25 - 62.5[1]
Table 2: Anticancer Activity of this compound
Cell LineCancer TypeAssayValue (µg/mL)Reference
A549Human Lung CarcinomaMTTIC50: >2.5[1]
HeLaHuman Cervical CarcinomaMTTIC50: >2.5[1]
HepG2Human Hepatocellular CarcinomaMTTIC50: >2.5[1]
HT1080Human FibrosarcomaMTTIC50: >2.5[1][8]
U937Human LeukemiaMTTIC50: >2.5[1]
B16F10Mouse MelanomaMTTIC50: ~40 µM[9]
NSCLC cellsNon-small Cell Lung CancerMTSProliferation inhibition at 8-20[10][11]
Table 3: Antiviral Activity of this compound
VirusCell LineAssayValue (µg/mL)Reference
Foot-and-Mouth Disease Virus (FMDV)BHK-21Plaque ReductionEC50: 0.6[1]
Japanese Encephalitis Virus (JEV)BHK-21Co-treatment50% infection drop at 1[1]
Nervous Necrosis Virus (NNV)in vivo (Medaka)Survival AssayIncreased survival at 1 µ g/fish [1][12]
Table 4: Wound Healing and Immunomodulatory Effects of this compound
ActivityModelAssayObservationReference
Keratinocyte ProliferationHaCaT cellsCell ViabilityNo cytotoxicity up to 31.25 µg/mL; increased S-phase cells at 15.625 µg/mL[1][13][14]
Wound Closurein vitro Scratch AssayMigrationPromoted cell migration to cover the wounded region[13][14]
MRSA-infected Burn Wound HealingSwine modelHistologyComplete healing within 25 days with enhanced vascularization and collagen formation[13]
Cytokine Modulation (P. aeruginosa infection)Mouse modelELISAIncreased IgG1, IL-10; Decreased IL-1β, IL-6, TNF-α[1][15]
Gene Expression (LPS stimulation)ZebrafishqRT-PCRUpregulation of TLR4, IL-1β, NOS2, NF-κB[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Discovery and Cloning: Leukocyte cDNA Library Construction

The initial discovery of this compound involved the construction of a cDNA library from the leukocytes of the orange-spotted grouper.

  • Leukocyte Isolation: Leukocytes were isolated from the peripheral blood of E. coioides.

  • mRNA Extraction: Total RNA was extracted from the isolated leukocytes, and mRNA was purified using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using an oligo(dT) primer and reverse transcriptase. Second-strand synthesis was subsequently performed.

  • Adapter Ligation and Cloning: Adapters were ligated to the double-stranded cDNA, which was then cloned into a suitable vector (e.g., pBluescript).

  • Library Screening: The cDNA library was screened using expressed sequence tag (EST) analysis to identify novel gene sequences.

Peptide Synthesis and Purification

For functional studies, this compound is typically chemically synthesized using solid-phase peptide synthesis (SPPS).

  • Solid-Phase Synthesis: The peptide is synthesized on a resin support, starting from the C-terminus, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution.

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Bacterial or fungal strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Wound Healing Assay (Scratch Assay)

The effect of this compound on cell migration and wound closure is often evaluated using the scratch assay.[13][14][16][17]

  • Cell Monolayer Formation: A confluent monolayer of cells (e.g., keratinocytes or fibroblasts) is grown in a culture dish or plate.

  • Scratch Creation: A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Peptide Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added.

  • Image Acquisition and Analysis: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through multiple mechanisms, primarily involving membrane disruption and modulation of host signaling pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] Its cationic nature facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately cell lysis.[1]

Immunomodulatory Signaling Pathways

This compound has been shown to modulate the host immune response, particularly through the Toll-like receptor (TLR) signaling pathway. It can directly interact with and neutralize LPS, preventing its binding to TLR4 and subsequent downstream signaling.[6][7][18] Furthermore, this compound can induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the Smurf E3 ligase and proteasome pathway.[6][7][18] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Epinecidin1_TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds Epinecidin1_ext This compound Epinecidin1_ext->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates Proteasome Proteasome MyD88->Proteasome Degradation IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65_p50->Proinflammatory_Cytokines Upregulates Transcription IkB->NFkB_p65_p50 Inhibits IkB->Proteasome Degradation Smurf Smurf E3 Ligase Smurf->MyD88 Targets for Degradation Epinecidin1_int This compound Epinecidin1_int->Smurf Induces

Caption: this compound's modulation of the TLR4 signaling pathway.

Anticancer Mechanism

The anticancer activity of this compound is also primarily attributed to its ability to selectively disrupt the membranes of cancer cells. Cancer cell membranes often have a higher negative charge compared to normal cells, which facilitates the electrostatic attraction of the cationic this compound. This interaction leads to membrane permeabilization and cell lysis. Additionally, in some cancer cell lines, this compound has been shown to induce apoptosis and downregulate necrosis-related genes.[1]

Epinecidin1_Anticancer Epinecidin1 This compound CancerCellMembrane Cancer Cell Membrane (Negatively Charged) Epinecidin1->CancerCellMembrane Electrostatic Interaction ApoptosisInduction Apoptosis Induction Epinecidin1->ApoptosisInduction Potential Mechanism NecrosisInhibition Inhibition of Necrosis Epinecidin1->NecrosisInhibition Potential Mechanism MembraneDisruption Membrane Disruption & Permeabilization CancerCellMembrane->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis Epinecidin1_Workflow cluster_Discovery Discovery Phase cluster_Production Peptide Production cluster_Functional Functional Characterization LeukocyteIsolation Leukocyte Isolation (E. coioides) cDNAlibrary cDNA Library Construction LeukocyteIsolation->cDNAlibrary ESTsequencing EST Sequencing & Analysis cDNAlibrary->ESTsequencing GeneIdentification This compound Gene Identification ESTsequencing->GeneIdentification PeptideSynthesis Solid-Phase Peptide Synthesis GeneIdentification->PeptideSynthesis Purification RP-HPLC Purification PeptideSynthesis->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, IC50) Characterization->Anticancer Antiviral Antiviral Assays (EC50) Characterization->Antiviral WoundHealing Wound Healing Assays (Scratch Assay) Characterization->WoundHealing Immunomodulatory Immunomodulatory Assays (Cytokine Profiling, Gene Expression) Characterization->Immunomodulatory

References

The Multifaceted Mechanism of Action of Epinecidin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a potent, 21-amino acid cationic antimicrobial peptide originally derived from the orange-spotted grouper (Epinephelus coioides).[1][2] Possessing an amphipathic α-helical structure, this compound has emerged as a molecule of significant interest due to its broad spectrum of bioactivities, including antimicrobial, anti-cancer, and immunomodulatory effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these diverse functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a combination of direct physical interactions with cellular membranes and modulation of intracellular signaling pathways. These mechanisms are often interconnected, leading to a multifaceted response in both microbial and mammalian cells.

Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the physical disruption of microbial cell membranes.[1] As a cationic peptide, it electrostatically interacts with the negatively charged components of bacterial and fungal cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4] This interaction leads to membrane permeabilization, pore formation, and ultimately, cell lysis.[5]

Key Events in Membrane Disruption:

  • Binding: this compound binds to the microbial cell surface, neutralizing the surface charge.[1]

  • Pore Formation: The peptide then inserts into the membrane, causing the formation of pores and blebbing.[1]

  • Lysis: This disruption of membrane integrity leads to the leakage of intracellular contents and cell death.[5]

Anti-Cancer Activity: Apoptosis and Necrosis Induction

This compound demonstrates significant cytotoxic effects against a range of cancer cell lines, while showing comparatively lower toxicity to normal cells.[1][6] Its anti-cancer activity is primarily mediated through the induction of programmed cell death (apoptosis) and necrosis.[3][7][8]

Apoptotic Pathway: this compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. It disrupts the mitochondrial membrane integrity, leading to an increased ADP/ATP ratio, a hallmark of mitochondrial dysfunction.[7] This triggers the activation of a cascade of caspases, including initiator caspase-9 and executioner caspase-3 and -8, culminating in apoptotic cell death.[2]

Necrotic Pathway: In some cancer cell types, such as human fibrosarcoma cells, this compound can induce necrosis by causing severe membrane damage.[4][9] This is characterized by cell swelling, membrane rupture, and the release of cellular contents. Interestingly, in certain contexts, this compound has also been shown to have anti-necrosis functions by downregulating necrosis-related genes.[1][9]

Immunomodulatory Effects: Regulation of Inflammatory Pathways

This compound is a potent modulator of the innate immune system, capable of both suppressing and enhancing inflammatory responses depending on the context.[1][10] A key target of its immunomodulatory action is the Toll-like receptor (TLR) signaling pathway.[11]

Inhibition of Pro-inflammatory Signaling: In the presence of bacterial endotoxins like LPS, this compound can neutralize these molecules, preventing their interaction with TLR4.[11] Furthermore, this compound can directly inhibit the crucial adaptor protein MyD88. It induces the degradation of MyD88 through the Smurf E3 ligase and proteasome pathway, effectively shutting down downstream pro-inflammatory signaling cascades involving NF-κB and the production of cytokines like TNF-α, IL-1β, and IL-6.[11][12]

Enhancement of Immune Response: Conversely, in certain infection models, this compound has been shown to enhance the immune response by increasing the expression of immune-related genes and promoting the secretion of antibodies like IgG1, suggesting an activation of the Th2 cell response.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the antimicrobial and cytotoxic activities of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms

MicroorganismStrainMIC (μg/mL)Reference(s)
Bacteria (Gram-positive)
Staphylococcus aureusMRSA9.7 - 12.5[1][10]
Staphylococcus aureusATCC 25923256
Streptococcus pneumoniaeATCC 49619256
Listeria monocytogenesBCRC1493025[10]
Bacteria (Gram-negative)
Pseudomonas aeruginosaMDR Strain R3.12
Helicobacter pyloriATCC 435048 - 12
Escherichia coliMTCC 2939-
Klebsiella pneumoniaeMTCC 432-
Fungi
Candida albicansBCRC #2051125
Candida albicansMTCC 227128[7][13]
Candida tropicalisCA4256[7][13]
Candida kruseiCA54128[7][13]
Protozoa
Trichomonas vaginalisMetronidazole-sensitive12.5[1]
Trichomonas vaginalisMetronidazole-resistant25 - 62.5[1]

Table 2: Cytotoxicity of this compound Against Cancer and Normal Cell Lines

Cell LineCell TypeParameterValue (μg/mL)Reference(s)
Cancer Cells
U937Human Leukemia-> 2.5 (inhibition)[1]
A549Human Lung Carcinoma-> 2.5 (inhibition)[1]
HeLaHuman Cervical Cancer-> 2.5 (inhibition)[1]
HT1080Human Fibrosarcoma-> 2.5 (inhibition)[1]
Normal Cells
BHK-21Baby Hamster KidneyCC5019.5[1]
AML-12Mouse Hepatocyte-> 2.5 (inhibition)[1]
NIH3T3Mouse Embryonic Fibroblast-> 2.5 (inhibition)[1]
WS-1Human Skin Fibroblast-> 2.5 (inhibition)[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows for essential experimental protocols.

Signaling Pathway Diagrams

Epinecidin1_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epi1 This compound Membrane Cancer Cell Membrane Epi1->Membrane Disruption Mito Mitochondrion Membrane->Mito Perturbation Casp9 Caspase-9 Mito->Casp9 Activation Casp38 Caspases-3, -8 Casp9->Casp38 Activation Apoptosis Apoptosis Casp38->Apoptosis Execution

Caption: this compound induced apoptosis pathway in cancer cells.

Epinecidin1_Immunomodulatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Epi1 This compound Epi1->LPS Neutralizes Smurf Smurf E3 Ligase Epi1->Smurf Induces MyD88 MyD88 TLR4->MyD88 Recruits Proteasome Proteasome MyD88->Proteasome Degraded by NFkB NF-κB Pathway MyD88->NFkB Activates Smurf->MyD88 Targets for Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

Caption: this compound's immunomodulatory effect on TLR4 signaling.

Experimental Workflow Diagrams

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of this compound start->prep_peptide prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and peptide dilutions prep_peptide->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance or assess visible growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_peptide Add serial dilutions of This compound to wells incubate_cells->add_peptide incubate_treatment Incubate for desired treatment period (e.g., 24-72h) add_peptide->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT Cell Viability/Cytotoxicity Assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate for 15-20 min in the dark at RT stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze quantify Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic analyze->quantify end End quantify->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound peptide

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial/fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.01% acetic acid). Perform two-fold serial dilutions in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well containing the peptide dilutions. Include a positive control well (inoculum only) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.

Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effect of this compound.

Materials:

  • Target cell line (cancer or normal)

  • Complete cell culture medium

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

This compound is a multifunctional peptide with a complex and potent mechanism of action. Its ability to directly lyse microbial membranes, induce programmed cell death in cancer cells, and modulate critical immune signaling pathways makes it a highly promising candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the therapeutic potential of this remarkable marine-derived peptide.

References

Epinecidin-1: A Technical Whitepaper on its Broad-Spectrum Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Epinecidin-1 (Epi-1), an antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a promising candidate for therapeutic development due to its extensive range of biological activities.[1][2] As a cationic, amphipathic peptide with an α-helical structure, this compound demonstrates potent antimicrobial, antiviral, anticancer, and immunomodulatory functions.[1][3] This technical guide provides a comprehensive overview of its multifaceted activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to serve as a resource for ongoing research and drug development.

Antimicrobial and Antifungal Activity

This compound exhibits potent, broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as several fungal pathogens.[1][4][5] Its primary mechanism involves the electrostatic attraction to negatively charged components of microbial cell walls (lipopolysaccharide or lipoteichoic acids), leading to membrane disruption and cell lysis.[4][6]

Quantitative Antimicrobial Data

The efficacy of this compound is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Pathogen Type MIC (μg/mL) Reference
Staphylococcus aureus (MRSA)Gram-positive9.7 - 12.5[7]
Staphylococcus aureus (MRSA clinical isolates)Gram-positive16 - 32[5][8]
Helicobacter pylori (sensitive & resistant strains)Gram-negative8 - 12[1][9]
Pseudomonas aeruginosa (MDR)Gram-negativeN/A (effective in vivo)[10][11]
Klebsiella pneumoniae (carbapenem-resistant)Gram-negative2 - 32[5][12]
Acinetobacter baumannii (carbapenem-resistant)Gram-negative2 - 32[5][12]
Candida albicansFungus25[3]
Trichomonas vaginalis (metronidazole-resistant)Protozoan25 - 62.5[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]

Materials:

  • 96-well microplates

  • Bacterial/fungal isolate

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)[13]

  • This compound stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain to the mid-logarithmic phase. Dilute the culture in broth to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[13]

  • Peptide Dilution: Prepare serial twofold dilutions of this compound in the broth directly within the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted peptide, bringing the final volume to 200 µL.[13] Include positive (microbe, no peptide) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Culture Microbe (mid-log phase) P2 Standardize Inoculum (e.g., 1x10^6 CFU/mL) P1->P2 A1 Inoculate wells with standardized microbe P2->A1 P3 Serial Dilution of This compound in 96-well plate P3->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 D1 Observe Turbidity Visually A2->D1 D2 Measure Optical Density (OD600) A2->D2 D3 Determine MIC: Lowest concentration with no growth D1->D3 D2->D3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

This compound has demonstrated significant antiviral properties against both enveloped and non-enveloped viruses.[1][14] Its mechanisms include direct virucidal activity, where it disrupts the viral envelope or capsid, and inhibition of viral adsorption to host cells.[15][16]

Quantitative Antiviral Data

Efficacy against viruses is often expressed by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), with the ratio (Selectivity Index, SI = CC50/EC50) indicating the therapeutic window.

Virus Virus Type Cell Line EC50 (μg/mL) CC50 (μg/mL) SI Reference
Foot-and-Mouth Disease Virus (FMDV)Non-envelopedBHK-210.619.531.4[9][15]
Nervous Necrosis Virus (NNV)Non-envelopedGrouper FinN/A (effective in vivo)4-8 (max non-cytotoxic)N/A[1][17]
Japanese Encephalitis Virus (JEV)EnvelopedBHK-21N/A (effective in vivo)N/AN/A[1][3]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., BHK-21) in well plates

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Peptide-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU). Incubate for 1 hour at 37°C to allow the peptide to interact with the virus.

  • Infection: Remove the culture medium from the host cell monolayers. Inoculate the cells with the peptide-virus mixtures. Allow adsorption for 1 hour.

  • Overlay and Incubation: Remove the inoculum and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques. Incubate for 2-5 days, depending on the virus.

  • Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. Living cells will stain purple, while areas of cell death (plaques) will appear as clear zones.

  • Calculation: Count the number of plaques in each well. The EC50 is calculated as the peptide concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

Visualization: Antiviral Mechanism of Action

Antiviral_Mechanisms cluster_direct Direct Virucidal Action cluster_indirect Inhibition of Host Cell Entry Epi1 This compound Virus Virus Particle (Enveloped or Non-enveloped) Epi1->Virus Disruption Disruption of Viral Envelope or Capsid Virus->Disruption Epi2 This compound Adsorption Viral Adsorption Epi2->Adsorption Inhibits Virus2 Virus Particle Virus2->Adsorption HostCell Host Cell Receptor HostCell->Adsorption Block Adsorption Blocked Adsorption->Block

Caption: Dual antiviral mechanisms of this compound.

Anticancer Activity

This compound exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells.[1][18] Its anticancer mechanisms are multifaceted, including direct membrane lysis and the induction of apoptosis and necrosis.[19][20]

Quantitative Anticancer Data
Cell Line Cancer Type Effect Key Finding Reference
U937Human LeukemiaApoptosis InductionIncreased ADP/ATP ratio, activation of caspases-3, -8, -9.[1][21]
HT1080FibrosarcomaMembrane Lysis, Anti-necrosisDownregulates necrosis-related genes.[1][18]
A549, HeLaLung, CervicalGrowth InhibitionCytotoxic effects and membrane perturbation.[1]
NSCLCNon-small cell lung cancerNecrotic Cell DeathInduces mitochondrial damage and elevated ROS.[22][23]
Experimental Protocol: Apoptosis Assay via Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a common method to differentiate between healthy, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., U937)

  • This compound

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Visualization: this compound-Induced Apoptosis Pathway in U937 Cells

Apoptosis_Pathway cluster_membrane Cell Membrane Interaction cluster_signaling Signaling Cascade cluster_execution Execution Phase Epi1 This compound Membrane U937 Cell Membrane (Perturbation) Epi1->Membrane Cytokines Upregulation of: TNF-α, p53, IFN-γ Membrane->Cytokines Mito Mitochondrial Dysfunction Cytokines->Mito Ratio Increased ADP/ATP Ratio Mito->Ratio Caspases Activation of Caspases-9, -8, -3 Mito->Caspases DNA_Frag DNA Fragmentation Caspases->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound in U937 cells.[21]

Immunomodulatory Effects

Beyond direct antimicrobial action, this compound is a potent immunomodulator that can regulate host immune responses to infection and inflammation.[1][10]

Key Immunomodulatory Activities:

  • Anti-Inflammatory Effects: In macrophages, this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) induced by bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[1][24]

  • LPS Neutralization: It can directly bind to and neutralize LPS, preventing its interaction with Toll-like receptor 4 (TLR4).[2]

  • TLR Pathway Regulation: this compound has been shown to induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the Smurf E3 ligase and proteasome pathway.[2] This directly dampens the downstream inflammatory cascade.

  • Adaptive Immunity: In viral and bacterial infection models, this compound can modulate cytokine profiles (e.g., IFN-γ, IL-10) and enhance adaptive immune responses, such as increasing anti-JEV-neutralizing antibodies.[1]

Visualization: Inhibition of LPS-TLR4 Signaling

TLR4_Pathway This compound inhibits the LPS-TLR4 pathway at two key points: 1. Direct neutralization of LPS. 2. Induction of MyD88 degradation. LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Epi1 This compound Epi1->LPS Neutralizes Proteasome Smurf E3 Ligase Proteasome Pathway Epi1->Proteasome Induces MyD88 MyD88 Adaptor Protein TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Degradation MyD88 Degradation MyD88->Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Proteasome->MyD88 Targets

References

Epinecidin-1: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 (Epi-1) is a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). Possessing a characteristic α-helical structure, this peptide has emerged as a molecule of significant interest due to its multifaceted biological activities.[1] Extensive research has demonstrated its potent antimicrobial effects against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3] Beyond its direct antimicrobial action, this compound exhibits remarkable immunomodulatory, anti-inflammatory, anticancer, and wound healing properties.[4][5] This technical guide provides an in-depth overview of the core biological functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Antimicrobial Functions

This compound demonstrates broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[4][1] Its primary mechanism of action involves the disruption of microbial cell membranes.[4] Being cationic, this compound electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, leading to membrane destabilization, pore formation, and eventual cell lysis.[4][5]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies.

Microorganism Strain MIC (μg/mL) MBC (μg/mL) Reference
Staphylococcus aureus (MRSA)ATCC 259239.7-
Staphylococcus aureus (MRSA)Clinical Isolate16-
Pseudomonas aeruginosaATCC 19660--[6]
Pseudomonas aeruginosa (MDR)R strain3.12 (MIC⁹⁰)-[2]
Helicobacter pyloriATCC 435048 - 1212.5 - 25[2]
Candida albicansBCRC #20511--[5]

Note: '-' indicates data not reported in the cited literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is employed to determine the MIC of this compound.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[7][8]

Anti-inflammatory and Immunomodulatory Functions

This compound exerts potent anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production. It can neutralize endotoxins like LPS, thereby preventing the activation of pro-inflammatory cascades.[6][9]

Signaling Pathways in Inflammation

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. One of the key mechanisms is through the downregulation of the MyD88-dependent signaling pathway. MyD88 is a critical adaptor protein in Toll-like receptor (TLR) signaling. This compound induces the degradation of MyD88 via the Smurf E3 ligase and the proteasome pathway.[9] This disruption of TLR signaling leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G This compound Regulation of TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Proteasome Proteasome MyD88->Proteasome NFkB NF-κB MyD88->NFkB activates Epinecidin1 This compound Epinecidin1->MyD88 inhibits directly Smurf Smurf E3 Ligase Epinecidin1->Smurf induces Smurf->MyD88 targets for degradation Smurf->Proteasome via Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription

Caption: this compound inhibits the LPS-induced inflammatory response by promoting the proteasomal degradation of MyD88.

Quantitative Data on Cytokine Modulation

In a mouse model of P. aeruginosa sepsis, this compound treatment significantly reduced the plasma levels of pro-inflammatory cytokines.

Cytokine Infection Model Treatment Effect Reference
IL-1βP. aeruginosa ATCC 19660This compound (5 µg/g)Significant decrease in plasma concentration[6]
IL-6P. aeruginosa ATCC 19660This compound (5 µg/g)Significant decrease in plasma concentration[6]
TNF-αP. aeruginosa ATCC 19660This compound (5 µg/g)Significant decrease in plasma concentration[6]
IL-10P. aeruginosaThis compound (40 µ g/mouse )Elevated plasma levels[10]
Experimental Protocol: In Vivo Sepsis Model
  • Animal Model: Mice are typically used for in vivo sepsis studies.

  • Induction of Sepsis: Mice are injected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., P. aeruginosa).

  • Treatment: A separate group of mice is treated with this compound (e.g., via intraperitoneal injection) at a specified dose and time point relative to the infection.

  • Sample Collection: Blood samples are collected at various time points post-infection.

  • Cytokine Analysis: Plasma concentrations of cytokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[6][11]

Anticancer Functions

This compound has demonstrated cytotoxic activity against various cancer cell lines.[4][1] Its anticancer mechanism is multifaceted, involving both direct membrane lysis and the induction of apoptosis.[2][12] The cationic nature of this compound facilitates its preferential binding to the negatively charged surface of cancer cells, which have a higher density of anionic molecules like phosphatidylserine compared to normal cells.[4]

Mechanisms of Anticancer Activity

This compound can induce cancer cell death through several pathways:

  • Membrane Disruption: Similar to its antimicrobial action, this compound can directly disrupt the plasma membrane of cancer cells, leading to cell lysis.[2][5]

  • Apoptosis Induction: this compound can trigger programmed cell death. In human leukemia U937 cells, it has been shown to increase the ADP/ATP ratio, indicating mitochondrial dysfunction, and activate caspases-3, -8, and -9.[12] It can also upregulate the expression of tumor necrosis factor (TNF)-alpha and other apoptosis-related genes.[12]

  • Inhibition of Proliferation: In non-small cell lung cancer (NSCLC) cells, this compound can suppress proliferation induced by bacterial components like lipoteichoic acid (LTA).[13][14]

G Anticancer Mechanisms of this compound Epinecidin1 This compound CancerCell Cancer Cell Epinecidin1->CancerCell Membrane Membrane Disruption CancerCell->Membrane Direct Lysis Mitochondria Mitochondrial Dysfunction CancerCell->Mitochondria Induces Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound induces cancer cell death through direct membrane lysis and by triggering the apoptotic pathway.

Quantitative Anticancer Activity
Cell Line Cancer Type Assay Observation Reference
U937Human LeukemiaProliferation AssayInhibition of proliferation[12]
HT1080Human FibrosarcomaAO/EtBr StainingEvidence of cell membrane lysis[5][15]
NSCLC cellsNon-small cell lung cancerMTS AssaySuppression of LTA-enhanced proliferation[13]
Experimental Protocol: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated for a few hours.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Wound Healing Properties

This compound has been shown to promote wound healing, particularly in the context of bacterial infections. It facilitates this process by enhancing the proliferation and migration of epithelial cells, which are crucial for wound closure.[3]

Mechanisms in Wound Healing

In studies using human keratinocytes (HaCaT cells), this compound was found to:

  • Increase Cell Proliferation: It promotes the progression of the cell cycle, increasing the proportion of cells in the active 'S' phase.[3]

  • Enhance Cell Migration: It modulates the expression of genes involved in cell migration.[3]

  • Antibacterial Action: By eradicating pathogens like methicillin-resistant Staphylococcus aureus (MRSA) from the wound site, it reduces inflammation and allows the healing process to proceed more effectively.[3][11]

Quantitative Data on Wound Healing
Model Infection Treatment Outcome Reference
Swine burn woundMRSAThis compound (9 mg/ml)Complete wound healing[11]
Swine pyemiaMRSAThis compound (2.5 mg/kg)100% survival rate[8]
Experimental Protocol: In Vivo Wound Healing Model (Swine)
  • Animal Model: Swine are often used for wound healing studies due to the similarity of their skin to human skin.

  • Wound Creation: A standardized wound (e.g., a thermal burn) is created on the back of the anesthetized pig.

  • Infection: The wound is inoculated with a specific strain of bacteria, such as MRSA.

  • Treatment: The wound is treated topically with this compound at a specified concentration and frequency.

  • Assessment: Wound healing is assessed over time by measuring the wound area and through histological analysis of tissue biopsies to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.[3][11]

Conclusion

This compound is a multifunctional peptide with significant therapeutic potential. Its ability to combat a wide array of pathogens, modulate the immune response, selectively target cancer cells, and promote wound healing makes it a promising candidate for the development of novel drugs. This guide provides a foundational understanding of its biological activities, supported by quantitative data and experimental frameworks, to aid researchers and drug developers in harnessing the full potential of this marine-derived peptide. Further investigations into its precise molecular interactions and in vivo efficacy are warranted to translate its promising preclinical findings into clinical applications.

References

Methodological & Application

Synthetic Epinecidin-1 Peptide: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of the synthetic antimicrobial peptide, Epinecidin-1. Derived from the orange-spotted grouper (Epinephelus coioides), this compound is a promising candidate for therapeutic development due to its broad-spectrum antimicrobial, immunomodulatory, and wound-healing properties. The most commonly studied synthetic version is a 21-amino acid peptide with the sequence GFIFHIIKGLFHAGKMIHGLV.[1][2]

Data Presentation

Synthesis and Purity

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic this compound, typically yielding a product with high purity after purification.

ParameterReported Value(s)Method of AnalysisReference(s)
Purity ≥ 95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]
Molecular Weight (Da) ~2300 - 2900 (for derivatives)Mass Spectrometry (MS)[4]
Synthesis Yield ~6.5 mg/L (for a variant)Not specified[5]
Biological Activity

This compound exhibits potent biological activity across various in vitro and in vivo models.

ActivityTargetMeasurementResultReference(s)
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)9.7 - 50 mg/L[3][4]
Helicobacter pyloriMinimum Inhibitory Concentration (MIC)8 - 12 µg/mL[1][4]
Carbapenem-resistant Klebsiella pneumoniaeMinimum Inhibitory Concentration (MIC)8 (8–12) mg/L[3]
Carbapenem-resistant Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)4 (4–8) mg/L[3]
Antiviral Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells50% Cytotoxic Concentration (CC50)19.5 µg/mL[4]
Foot-and-Mouth Disease Virus (FMDV) in BHK-21 cells50% Effective Concentration (EC50)0.6 µg/mL[4]
Cell Proliferation Human keratinocyte (HaCaT) cellsOptimal concentration for increased cell viability15.625 µg/mL[4][6]
Wound Healing MRSA-infected heat burn injuries in swineEffective concentration for complete healing9 mg/mL[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc-based SPPS of the 21-amino acid this compound peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Anhydrous ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours or until a negative Kaiser test is obtained.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold anhydrous ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic this compound peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Characterization by Mass Spectrometry (MS)

Procedure:

  • Sample Preparation: Prepare a solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to confirm the molecular weight of the synthetic this compound.

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Procedure:

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the purified this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vitro Wound Healing (Scratch) Assay

Procedure:

  • Cell Culture: Grow a monolayer of keratinocytes (e.g., HaCaT cells) to confluence in a culture plate.

  • Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.

Immunomodulatory Activity Assay (LPS-induced Cytokine Release)

Procedure:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS).

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_application Biological Application synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification Crude Peptide characterization Mass Spectrometry Characterization purification->characterization Purified Peptide antimicrobial Antimicrobial Activity Assay (MIC) characterization->antimicrobial wound_healing Wound Healing Assay (Scratch Test) characterization->wound_healing immunomodulatory Immunomodulatory Assay (Cytokine Release) characterization->immunomodulatory signaling_pathway cluster_immunomodulation Immunomodulatory Pathway cluster_proliferation Cell Proliferation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Epinecidin1_immuno This compound Epinecidin1_immuno->TLR4 Inhibits Binding MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Epinecidin1_prolif This compound CellCycle Cell Cycle Progression Epinecidin1_prolif->CellCycle Promotes S_Phase Increase in S-Phase Cells CellCycle->S_Phase Proliferation Keratinocyte Proliferation S_Phase->Proliferation

References

Application Notes and Protocols: Epinecidin-1 Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epinecidin-1 is a potent, multifunctional antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2] Synthetic this compound (commonly a 21-amino acid fragment: GFIFHIIKGLFHAGKMIHGLV) has garnered significant interest in the scientific and pharmaceutical communities due to its broad spectrum of biological activities.[1][3] This peptide exhibits strong antimicrobial effects against multidrug-resistant bacteria, fungi, and protozoa.[4][5] Furthermore, it possesses antiviral, anticancer, immunomodulatory, and wound-healing properties.[1][4][6][7] Its multifaceted mechanism, primarily involving membrane disruption and immune system modulation, makes it a promising candidate for development as a novel therapeutic agent.[5][8]

These application notes provide a summary of the pharmacological activities of this compound. The accompanying protocols offer a detailed methodology for its chemical synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), subsequent purification, and analytical characterization, intended for researchers, scientists, and professionals in drug development.

Section 1: Pharmacological Activities & Applications

This compound's diverse bioactivities make it a candidate for various therapeutic applications. Its primary functions include direct pathogen elimination and modulation of the host immune response.

  • Antimicrobial Activity: this compound has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[1][4] Its efficacy also extends to fungi and protozoans.[4][5] The primary mechanism is believed to be the disruption and permeabilization of microbial cell membranes.[5][8]

  • Antiviral Activity: The peptide has shown efficacy against several viruses, including Japanese Encephalitis Virus (JEV) and Foot and Mouth Disease Virus (FMDV).[1][2] Studies indicate it can exhibit virucidal activity and is most effective during the viral adsorption stage.[2]

  • Anticancer Properties: In vitro studies have confirmed the cytotoxicity of this compound against various human cancer cell lines, such as fibrosarcoma (HT1080), lung cancer (A549), and cervical cancer (HeLa).[7] Its mode of action resembles that of lytic peptides, inducing cell death.[7]

  • Immunomodulatory Effects: Beyond direct antimicrobial action, this compound can modulate the host's innate immune response.[5] It has been shown to regulate the secretion of key cytokines such as IL-6, IL-1β, and TNF-α in response to infection.[5]

  • Wound Healing: this compound promotes wound healing by accelerating wound closure, enhancing angiogenesis, and stimulating the formation of extracellular matrix collagen.[1][8]

Data Presentation: Biological Activity of this compound

The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Antimicrobial Activity of this compound

Target Organism Strain MIC (μg/mL) Notes
Staphylococcus aureus MRSA 12.5 Synergistic activity with other agents can decrease MIC to 4.3 μg/mL.[1]
Pseudomonas aeruginosa Imipenem-resistant - Effectively rescued mice from lethal infection.[5]

| Various Pathogens | 24 bacterial, 6 fungal | Competitive | MIC values are reported to be competitive with conventional antibiotics.[4] |

Table 2: Antiviral Activity of this compound

Virus Cell Line EC50 (μg/mL) CC50 (μg/mL) Selectivity Index (CC50/EC50)
Foot and Mouth Disease Virus (FMDV) BHK-21 0.6[2] 19.5[2][6] 32.5

| Japanese Encephalitis Virus (JEV) | BHK-21 | - | - | An ideal protective dosage in a mouse model was determined to be 200 μg/mL.[1] |

Section 2: Mechanism of Action

This compound employs a dual mechanism of action that involves direct killing of pathogens and modulation of the host's immune response. The cationic and amphipathic properties of the peptide are crucial for its initial interaction with negatively charged microbial membranes, leading to membrane disruption and cell lysis. Concurrently, it can interact with host immune cells to trigger downstream signaling that helps clear the infection.

cluster_direct Direct Antimicrobial Action cluster_immuno Immunomodulatory Action Epi1_direct This compound Membrane Membrane Permeabilization & Disruption Epi1_direct->Membrane Binds to Membrane Pathogen Pathogen (Bacteria, Fungi) Pathogen->Epi1_direct Interaction Lysis Cell Lysis & Pathogen Death Membrane->Lysis Epi1_immuno This compound ImmuneCell Host Immune Cell (e.g., Macrophage) Epi1_immuno->ImmuneCell Interacts with Cytokine Modulation of Cytokine Secretion (TNF-α, IL-1β, IL-6) ImmuneCell->Cytokine Response Enhanced Immune Response & Pathogen Clearance Cytokine->Response

Caption: Dual mechanisms of action for this compound.

Section 3: Experimental Protocols

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound (GFIFHIIKGLFHAGKMIHGLV) on a 100 mg scale using Rink Amide resin and standard Fmoc/tBu chemistry.

Materials and Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, etc.)

  • N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Kaiser Test Kit (for monitoring coupling completion)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid Phase Synthesis vessel/column

  • Shaker/Vortexer

Methodology:

  • Resin Swelling:

    • Weigh 100 mg of Rink Amide resin into the synthesis vessel.

    • Add 1-2 mL of DMF and allow the resin to swell for at least 1 hour on a shaker.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 1 mL of deprotection solution to the swollen resin.

    • Shake for 5 minutes, then drain.

    • Add another 1 mL of deprotection solution and shake for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 mL) and DCM (3 x 1 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (Iterative Cycle):

    • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA and vortex for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Shake at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

    • Confirmation: Perform a Kaiser test on a small sample of beads. A blue color indicates an incomplete reaction (repeat coupling), while a yellow/colorless result indicates successful coupling.

  • Peptide Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence, starting from the C-terminus (Valine) to the N-terminus (Glycine).

Start Start: Swollen Resin with Free Amine Coupling 1. Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 4. Wash (DMF, DCM) Deprotect->Wash2 Loop Repeat for next Amino Acid Wash2->Loop Loop->Coupling Next AA in Sequence End Completed Peptide-Resin Loop->End Final AA Coupled

Caption: Standard iterative cycle for Fmoc-based Solid-Phase Peptide Synthesis.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DCM (5 x 1 mL) and dry it under a vacuum for 1 hour.

    • Add 2 mL of the cleavage cocktail to the dry resin.

    • Shake gently at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white peptide pellet under a vacuum.

Protocol 3.2: Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove truncated sequences and impurities from the synthesis and cleavage steps.

Materials and Reagents:

  • Crude, lyophilized this compound

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if needed to aid solubility.

  • Purification:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Pool the pure fractions (as determined by analytical HPLC) and freeze-dry them to obtain the purified peptide as a white, fluffy powder.

Protocol 3.3: Characterization and Quality Control

Confirm the identity and purity of the synthesized peptide using the following standard analytical techniques.

Table 3: Analytical Methods for Peptide Characterization

Technique Purpose Typical Result for this compound
Analytical RP-HPLC Determine purity and retention time. A single, sharp peak indicating >95% purity.
Mass Spectrometry (MS) Confirm the molecular weight (identity).[9][10] Expected [M+H]⁺ ~2493.5 Da.
Amino Acid Analysis Determine peptide concentration and amino acid composition.[11] Confirms the ratio of constituent amino acids.

| NMR Spectroscopy | Determine the three-dimensional structure.[9][10] | Provides insights into the α-helical structure. |

cluster_QC Quality Control Crude Crude Peptide (Post-Cleavage) HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Pure Purified Peptide Lyophilize->Pure Anal_HPLC Analytical HPLC (Purity >95%) Pure->Anal_HPLC MS Mass Spectrometry (Confirm Identity) Pure->MS

Caption: Post-synthesis workflow for peptide purification and analysis.

Conclusion

The synthetic antimicrobial peptide this compound represents a highly promising therapeutic lead due to its potent and varied pharmacological activities. The use of Fmoc-based solid-phase peptide synthesis provides a reliable and scalable method for producing high-purity this compound for research and preclinical development.[1] The protocols outlined here offer a comprehensive guide for its synthesis, purification, and characterization, enabling further investigation into its significant potential in combating infectious diseases, cancer, and other medical conditions.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Epinecidin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2] This 21-amino acid peptide, with the sequence GFIFHIIKGLFHAGKMIHGLV, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[1][3] Its proposed mechanism of action involves the disruption of microbial cell membranes, a common trait among many AMPs that makes the development of resistance less likely compared to traditional antibiotics.[3] These characteristics make this compound a promising candidate for the development of novel antimicrobial therapeutics.

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and assessment of hemolytic activity to evaluate its safety profile.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens
MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus (MRSA)Clinical Isolates16 - 326.7 - 13.4[4]
Staphylococcus aureusATCC 25923256107.1[5]
Streptococcus pneumoniaeATCC 49619256107.1[5]
Pseudomonas fluorescens--67.04[1]
Escherichia coliMTCC 2939--[5]
Haemophilus influenzaeATCC 25922--[5]
Klebsiella pneumoniaeMTCC 432--[5]
Pseudomonas aeruginosaMTCC 741--[5]

Note: MIC values can vary depending on the specific assay conditions and the bacterial strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microbroth dilution method, modified for cationic antimicrobial peptides to prevent non-specific binding.[6]

Materials:

  • Synthesized this compound peptide (lyophilized)

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates (low protein binding)

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation:

    • Aseptically dissolve lyophilized this compound in sterile 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL).

    • Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA to obtain a range of concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control well (bacteria without peptide) and a negative control well (MHB without bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide This compound Stock Solution Plate 96-well Polypropylene Plate Peptide->Plate Add Serial Dilutions Bacteria Bacterial Inoculum (5x10^5 CFU/mL) Bacteria->Plate Add Bacterial Suspension Incubation Incubate at 37°C for 18-24h Plate->Incubation Readout Visual Inspection or OD600 Reading Incubation->Readout MIC Determine MIC Readout->MIC

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the concentration at which this compound is bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow MIC_Plate MIC Plate (Wells with no visible growth) Aliquoting Aliquot 10 µL from each well MIC_Plate->Aliquoting MHA_Plate Spot onto MHA Plate Aliquoting->MHA_Plate Incubation Incubate at 37°C for 18-24h MHA_Plate->Incubation MBC_Determination Determine MBC Incubation->MBC_Determination

Hemolysis Assay

This assay is crucial for evaluating the cytotoxicity of this compound against mammalian cells, using red blood cells (erythrocytes) as a model.

Materials:

  • Freshly drawn human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes.

    • Discard the supernatant and wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • In microcentrifuge tubes, add 100 µL of the 4% RBC suspension.

    • Add 100 µL of various concentrations of this compound (prepared in PBS).

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to RBCs.

    • For the negative control (0% hemolysis), add 100 µL of PBS to RBCs.

  • Incubation and Measurement:

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

    • Centrifuge the tubes at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBCs Washed Red Blood Cells (4%) Incubation Incubate at 37°C for 1h RBCs->Incubation Peptide This compound Dilutions Peptide->Incubation Centrifugation Centrifuge and Collect Supernatant Incubation->Centrifugation Readout Measure Absorbance at 540 nm Centrifugation->Readout Calculation Calculate % Hemolysis Readout->Calculation

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is believed to be through the disruption of the bacterial cell membrane.[3] As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptide is thought to insert into the lipid bilayer, leading to pore formation and subsequent leakage of cellular contents, ultimately causing cell death.

Mechanism_of_Action Epinecidin This compound (Cationic) Binding Electrostatic Binding Epinecidin->Binding Membrane Bacterial Membrane (Anionic) Membrane->Binding Insertion Membrane Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Conclusion

This compound demonstrates significant potential as a novel antimicrobial agent. The protocols outlined in these application notes provide a standardized framework for the in vitro assessment of its efficacy and safety. Consistent and reproducible data generated through these assays are essential for the further development and potential clinical application of this compound and other antimicrobial peptides.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Epinecidin-1 against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Epinecidin-1 against Methicillin-resistant Staphylococcus aureus (MRSA). The following information is based on established methodologies and published research findings.

Introduction

This compound is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including multi-drug resistant bacteria such as MRSA.[1][2][3] Determining the MIC is a critical first step in assessing the in vitro efficacy of a novel antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This value is essential for preclinical assessment and for guiding further in vivo studies. The broth microdilution method is the standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[4][5][6]

Quantitative Data Summary

The MIC of this compound against various MRSA strains has been evaluated in several studies. The reported values can vary depending on the specific MRSA isolate and the experimental conditions. A summary of published MIC values is presented in the table below for easy comparison.

MRSA Strain(s)MIC Range (µg/mL)Additional NotesReference
Clinical Isolates (n=22)16 - 32Median MIC of 16 mg/L (16 µg/mL).[7]
Not Specified6 - 50General range reported in a review.[7]
Not Specified6.25 - 100Dose-dependent inhibition observed.[1]
MRSA12.5Synergistic activity with streptomycin or kanamycin reduced the MIC to 4.3 µg/mL.[8]
MRSA9[8]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5]

Materials
  • This compound peptide (lyophilized)

  • MRSA strain(s) of interest (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-shaped bottom)

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Resazurin sodium salt (optional, for colorimetric reading)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure
  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute the lyophilized this compound peptide in sterile distilled water or a buffer recommended by the manufacturer to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to a starting concentration that is at least two-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer by adjusting to an optical density (OD) at 625 nm of 0.08-0.10.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the starting this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.

    • Well 11 should serve as a positive control (inoculum without peptide), and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of MRSA.

    • Optionally, for a more objective reading, 10 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[5]

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading peptide_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate peptide_prep->serial_dilution Add to first well inoculum_prep Prepare MRSA Inoculum (0.5 McFarland) inoculation Inoculate Wells with MRSA Suspension inoculum_prep->inoculation Add to all test wells serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest Concentration with No Visible Growth) incubation->reading

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathway and Mechanism of Action

While the precise signaling pathways involved in this compound's action are still under investigation, it is generally understood that cationic antimicrobial peptides like this compound exert their effect through membrane disruption.

Epinecidin1_MoA cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer insertion Membrane Insertion/ Pore Formation membrane->insertion Integration epinecidin This compound (Cationic Peptide) attraction Electrostatic Attraction epinecidin->attraction attraction->membrane disruption Membrane Depolarization & Permeabilization insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action of this compound against bacterial cells.

References

Epinecidin-1: Application Notes and Protocols for the Treatment of Helicobacter pylori Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a synthetic 21-amino acid antimicrobial peptide (AMP) derived from the orange-spotted grouper (Epinephelus coioides). It has demonstrated significant bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant strains. Of particular interest is its potent efficacy against Helicobacter pylori, the primary causative agent of chronic gastritis, peptic ulcers, and a major risk factor for gastric cancer. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a potential therapeutic agent for H. pylori infection.

Quantitative Data Summary

This compound exhibits potent antimicrobial activity against both antibiotic-sensitive and clinically resistant strains of Helicobacter pylori. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antimicrobial Activity of this compound against Helicobacter pylori

ParameterH. pylori Strain(s)Value (µg/mL)Reference
Minimum Inhibitory Concentration (MIC) Various strains8 - 12[1][2]
Minimum Bactericidal Concentration (MBC) Various strains12.5 - 25[1]

Table 2: Time-Dependent Bactericidal Activity of this compound against H. pylori ATCC 43504

ConcentrationTime to 99% Reduction in Bacterial CountsReference
1x MIC 12 hours[1]
2x MIC 1 hour[1]

Mechanism of Action

This compound exerts its bactericidal effect primarily through the disruption of the bacterial cell membrane. This mechanism is distinct from many conventional antibiotics, making it a promising candidate against drug-resistant bacteria.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the H. pylori outer membrane.

  • Membrane Insertion and Curvature Induction: Upon binding, the peptide inserts into the membrane, inducing a "saddle-splay" membrane curvature. This is a form of negative Gaussian curvature that destabilizes the lipid bilayer.

  • Membrane Destabilization and Lysis: The induced curvature leads to the formation of pores, blebbing, and ultimately, the complete disruption of membrane integrity. This results in the leakage of cellular contents and cell death, leaving behind "ghost cells" as observed in transmission electron microscopy.[1][3]

cluster_0 This compound Action on H. pylori Epi-1 Epi-1 Membrane_Binding Electrostatic Attraction & Membrane Binding Epi-1->Membrane_Binding H_pylori H. pylori H_pylori->Membrane_Binding Membrane_Insertion Peptide Insertion Membrane_Binding->Membrane_Insertion Saddle_Splay Induction of Saddle-Splay Curvature Membrane_Insertion->Saddle_Splay Pore_Formation Pore Formation & Membrane Disruption Saddle_Splay->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of this compound action against H. pylori.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against H. pylori.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microbroth dilution methods for antimicrobial peptides.

Materials:

  • This compound peptide

  • H. pylori strains (e.g., ATCC 43504, clinical isolates)

  • Brucella broth supplemented with 5% fetal bovine serum (FBS)

  • 96-well polypropylene microtiter plates

  • Spectrophotometer

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile distilled water or 0.01% acetic acid to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

    • Harvest the bacteria and resuspend in Brucella broth with 5% FBS to an optical density at 600 nm (OD₆₀₀) corresponding to approximately 1 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in Brucella broth with 5% FBS.

  • MIC Determination:

    • Prepare serial twofold dilutions of this compound in Brucella broth with 5% FBS in a 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.5 to 128 µg/mL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C under microaerophilic conditions for 72 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Membrane Permeabilization

This assay measures the disruption of the bacterial outer membrane.

Materials:

  • H. pylori suspension (prepared as in the MIC assay)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN (1-N-phenylnaphthylamine) stock solution (500 µM in acetone)

  • This compound

  • Fluorometer (Excitation λ: 350 nm, Emission λ: 420 nm)

Protocol:

  • Cell Preparation:

    • Grow H. pylori to mid-log phase.

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay:

    • In a quartz cuvette, add 2 mL of the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and mix.

    • Measure the baseline fluorescence.

    • Add this compound at the desired concentration (e.g., 1x MIC, 2x MIC) and immediately begin recording the fluorescence intensity over time (e.g., for 10-15 minutes).

    • An increase in fluorescence indicates the uptake of NPN due to membrane permeabilization.

cluster_1 NPN Uptake Assay Workflow Start Start Prepare_Cells Prepare H. pylori Suspension Start->Prepare_Cells Add_NPN Add NPN to Cell Suspension Prepare_Cells->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_Epi1 Add this compound Measure_Baseline->Add_Epi1 Measure_Fluorescence Record Fluorescence Over Time Add_Epi1->Measure_Fluorescence Analyze_Data Analyze Increase in Fluorescence Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NPN uptake assay.

In Vivo Efficacy in a Mouse Model of H. pylori Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

Materials:

  • C3H/HeN or C57BL/6 mice (female, 6-8 weeks old)

  • Mouse-adapted H. pylori strain (e.g., SS1 strain)

  • Brucella broth

  • This compound

  • Standard triple therapy (e.g., omeprazole, amoxicillin, clarithromycin) for positive control

  • Oral gavage needles

Protocol:

  • Infection:

    • Grow the mouse-adapted H. pylori strain in Brucella broth.

    • Inoculate mice via oral gavage with approximately 10⁷ CFU of H. pylori in 100 µL of broth. Repeat the inoculation after 2 days to ensure robust infection.

  • Treatment:

    • After 1-2 weeks of infection, divide the mice into treatment groups (e.g., vehicle control, this compound, triple therapy).

    • Administer this compound orally (e.g., daily) for a specified period (e.g., 2 weeks). A range of doses should be tested to determine the optimal therapeutic concentration.

    • Administer the triple therapy to the positive control group according to established protocols.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice and aseptically remove their stomachs.

    • Homogenize the stomach tissue in Brucella broth.

    • Perform serial dilutions of the homogenate and plate on selective agar for H. pylori.

    • Incubate under microaerophilic conditions and count the colonies to determine the bacterial load (CFU/g of stomach tissue).

  • Histological Analysis:

    • Fix a portion of the stomach tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

Immunomodulatory Effects

In addition to its direct bactericidal activity, this compound modulates the host immune response to H. pylori infection. In vivo studies have shown that this compound treatment can lead to the clearance of persistent H. pylori by influencing T-cell populations.[4]

Specifically, this compound has been observed to:

  • Inhibit the production of the anti-inflammatory cytokine IL-10.

  • Affect the expression of FOXP3, a key transcription factor for regulatory T cells (Tregs).

  • Lead to a depletion of CD4+FOXP3+ Treg and Th17 cell populations in the spleen and gastric tissue.[4]

This shift in the immune response from a state of tolerance (promoted by Tregs) towards a more pro-inflammatory environment is thought to aid in the eradication of the bacteria.

cluster_2 Immunomodulatory Effects of this compound in H. pylori Infection Epi1 This compound IL10 IL-10 Production Epi1->IL10 inhibits FOXP3 FOXP3 Expression Epi1->FOXP3 downregulates Treg CD4+FOXP3+ Treg Cells Epi1->Treg depletes Th17 Th17 Cells Epi1->Th17 depletes H_pylori_Clearance H. pylori Clearance Epi1->H_pylori_Clearance promotes FOXP3->Treg promotes differentiation Immune_Tolerance Immune Tolerance to H. pylori Treg->Immune_Tolerance induces Immune_Tolerance->H_pylori_Clearance inhibits

Caption: Cellular interactions influenced by this compound.

Safety and Toxicity

Preliminary studies have indicated that high doses of this compound do not exhibit toxic effects in oral, dermal, and eye irritation models, suggesting a favorable safety profile for therapeutic development.[4] However, comprehensive preclinical toxicology studies are essential before advancing to clinical trials.

Conclusion

This compound is a promising candidate for the development of a novel monotherapy for H. pylori infection, particularly in the context of rising antibiotic resistance. Its dual mechanism of direct bactericidal activity and immunomodulation offers a significant advantage over traditional antibiotics. The protocols and data presented here provide a foundation for further research and development of this potent antimicrobial peptide.

References

Application Notes and Protocols for Topical Epinecidin-1 in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide Epinecidin-1 (Epi-1) for promoting wound healing, particularly in the context of bacterial infections. The information is based on preclinical in vitro and in vivo studies and is intended to guide further research and development.

Introduction

This compound is a cationic antimicrobial peptide originally derived from the orange-spotted grouper (Epinephelus coioides)[1]. It has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, immunomodulatory, and anticancer effects[1]. Of significant interest is its potential as a topical agent to accelerate the healing of wounds, including those infected with multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA)[2]. Epi-1 promotes wound repair through a multi-faceted mechanism that includes direct antimicrobial action, modulation of the host immune response, and stimulation of key cellular processes in tissue regeneration[2][3][4].

Key Biological Activities in Wound Healing

This compound's efficacy in wound healing stems from its ability to:

  • Exhibit Potent Antimicrobial Activity: Epi-1 demonstrates bactericidal effects against a range of pathogens, including MRSA, by disrupting bacterial membranes[2][4][5][6]. This is crucial for preventing or treating wound infections that impede the healing process.

  • Promote Keratinocyte Proliferation and Migration: Epi-1 has been shown to increase the proliferation of human immortalized keratinocytes (HaCaT cells) and promote their migration, which are essential steps for re-epithelialization of the wound bed[1][2][7].

  • Enhance Angiogenesis and Vascularization: Studies indicate that Epi-1 treatment leads to increased formation of new blood vessels (angiogenesis) within the wound tissue, improving blood supply and facilitating tissue repair[2][8][9].

  • Stimulate Collagen Deposition: Epi-1 enhances the formation and deposition of collagen, a key component of the extracellular matrix that provides structural support to the healing tissue[2][10][11].

  • Modulate the Inflammatory Response: Epi-1 can regulate the host's inflammatory response by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, while also promoting the recruitment of neutrophils to the wound site to clear debris and pathogens[1][2][8][3][4].

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineThis compound ConcentrationObservationReference
CytotoxicityHaCaTUp to 31.25 µg/mlNo significant cytotoxicity[1][7]
Cell ProliferationHaCaT15.625 µg/mlMaximum cell viability and proliferation observed[1][2][7]
Cell CycleHaCaTNot specifiedIncreased proportion of cells in the S-phase[1][2][7]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelWound TypeTreatmentKey FindingsReference
MouseMRSA-infected skin injuryTopical this compound- Survived lethal MRSA infection- Decreased MRSA counts in the wound- Enhanced wound closure and angiogenesis[8]
SwineMRSA-infected heat burnTopical this compound (9 mg/ml)- Complete wound healing within 25 days- Enhanced vascularization and epithelial activity- Increased collagen formation- Suppressed systemic CRP and IL-6[12][2]
RatExcisional woundTopical this compound- Significantly accelerated healing process- Evidence of enhanced epithelial cell migration[5][6]

Experimental Protocols

In Vitro Cell Proliferation and Migration Assay (Scratch Assay)

This protocol is designed to assess the effect of this compound on the proliferation and migration of keratinocytes, crucial processes in wound re-epithelialization.

Materials:

  • Human immortalized keratinocyte (HaCaT) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • This compound (synthetic peptide)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

  • Pipette tips (p200) for creating the scratch

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HaCaT cells in culture plates and grow to confluence.

  • Serum Starvation: Once confluent, serum-starve the cells for 24 hours to synchronize their cell cycles.

  • Creating the "Wound": Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free media containing various concentrations of this compound (e.g., 0, 15.625, 31.25 µg/ml) to the respective wells.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group.

In Vivo Wound Healing Model (Murine Excisional Wound)

This protocol describes a murine model to evaluate the in vivo efficacy of topically applied this compound on wound healing, with a focus on infected wounds.

Materials:

  • Mice (specific strain as per institutional guidelines)

  • Anesthetic agents

  • Surgical scissors and forceps

  • Bacterial culture (e.g., MRSA)

  • Topical formulation of this compound

  • Control vehicle (e.g., PBS or collagen gel)

  • Wound dressing materials

  • Calipers for wound measurement

Protocol:

  • Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal area.

  • Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 1 cm²) on the back of each mouse using sterile surgical scissors.

  • Infection (Optional): For infected wound models, apply a specific CFU count of a bacterial suspension (e.g., 10^7 CFU of MRSA) to the wound bed.

  • Topical Treatment: Apply the this compound formulation or the control vehicle to the wound. In some studies, co-treatment with materials like collagen has been explored[1][7].

  • Dressing: Cover the wound with an appropriate sterile dressing.

  • Wound Monitoring: Monitor the wounds daily and re-apply the treatment as per the study design. Measure the wound area at regular intervals using calipers.

  • Endpoint Analysis: At predetermined time points, euthanize subsets of animals for tissue collection.

  • Histological Analysis: Excise the wound tissue, fix in formalin, and embed in paraffin. Section the tissue and perform histological staining such as Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammation, Masson's trichrome to evaluate collagen deposition, and Giemsa staining for neutrophil infiltration[2].

  • Bacterial Load Quantification: For infected wounds, homogenize a portion of the excised tissue and perform serial dilutions and plate counts to determine the bacterial load (CFU/gram of tissue).

Visualizations

Signaling Pathways and Cellular Mechanisms

The following diagram illustrates the proposed signaling pathways and cellular events modulated by this compound during wound healing.

Epinecidin1_Wound_Healing_Pathway Epi1 This compound Keratinocytes Keratinocytes Epi1->Keratinocytes Stimulates Fibroblasts Fibroblasts Epi1->Fibroblasts Stimulates Endothelial Endothelial Cells Epi1->Endothelial Stimulates ImmuneCells Immune Cells (Neutrophils, Macrophages) Epi1->ImmuneCells Modulates MembraneDisruption Membrane Disruption Epi1->MembraneDisruption Directly targets Bacteria Bacteria (e.g., MRSA) Proliferation Proliferation & Migration Keratinocytes->Proliferation CollagenProduction Collagen Production Fibroblasts->CollagenProduction Angiogenesis Angiogenesis Endothelial->Angiogenesis CytokineModulation Cytokine Modulation (↓ TNF-α, IL-6) ImmuneCells->CytokineModulation MembraneDisruption->Bacteria BacterialClearance ↓ Bacterial Load MembraneDisruption->BacterialClearance ReEpithelialization Re-epithelialization Proliferation->ReEpithelialization GranulationTissue Granulation Tissue Formation CollagenProduction->GranulationTissue Angiogenesis->GranulationTissue InflammationResolution Inflammation Resolution CytokineModulation->InflammationResolution WoundClosure Accelerated Wound Closure BacterialClearance->WoundClosure ReEpithelialization->WoundClosure GranulationTissue->WoundClosure InflammationResolution->WoundClosure

Caption: Proposed mechanism of this compound in promoting wound healing.

Experimental Workflow for In Vivo Wound Healing Study

The diagram below outlines a typical experimental workflow for evaluating the efficacy of topical this compound in an animal model of wound healing.

Experimental_Workflow cluster_analysis Endpoint Analyses start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping anesthesia Anesthesia & Hair Removal grouping->anesthesia wound_creation Excisional Wound Creation anesthesia->wound_creation infection Wound Infection (e.g., MRSA) wound_creation->infection treatment Topical Application (Epi-1, Vehicle Control) infection->treatment monitoring Daily Monitoring & Re-application of Treatment treatment->monitoring measurement Wound Area Measurement (e.g., Days 0, 3, 7, 14) monitoring->measurement euthanasia Euthanasia & Tissue Collection monitoring->euthanasia measurement->monitoring Repeat histology Histology (H&E, Masson's Trichrome) euthanasia->histology bacterial_count Bacterial Load Quantification euthanasia->bacterial_count cytokine_analysis Cytokine Profiling (Serum/Tissue) euthanasia->cytokine_analysis analysis Data Analysis histology->analysis bacterial_count->analysis cytokine_analysis->analysis

References

Application Notes and Protocols for Assessing the Immunomodulatory Effects of Epinecidin-1 in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the immunomodulatory properties of Epinecidin-1, a promising antimicrobial peptide, with a specific focus on its effects on macrophage activity. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its mechanism of action and potential as a therapeutic agent.

Introduction to this compound

This compound is a cationic antimicrobial peptide originally isolated from the orange-spotted grouper (Epinephelus coioides)[1]. Beyond its direct antimicrobial activities, this compound has demonstrated significant immunomodulatory functions, particularly in modulating the inflammatory responses of macrophages[2]. Macrophages play a crucial role in the innate immune system, and their dysregulation is implicated in a wide range of inflammatory diseases. This compound has been shown to suppress the production of pro-inflammatory mediators, making it a molecule of interest for the development of novel anti-inflammatory therapies[3].

Mechanism of Action

This compound exerts its anti-inflammatory effects on macrophages through multiple mechanisms:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: this compound can interfere with the initial stages of the inflammatory cascade by disrupting the interaction between lipopolysaccharide (LPS) and LPS-binding protein (LBP), which is crucial for the activation of TLR4. It has also been shown to inhibit the internalization of TLR2 when stimulated with lipoteichoic acid (LTA), a component of Gram-positive bacteria[3][4].

  • Downregulation of MyD88: A key adaptor protein in most TLR signaling pathways, MyD88, is a target of this compound. The peptide can induce the degradation of MyD88 through the Smurf E3 ligase and proteasome pathway, thereby dampening downstream inflammatory signaling[1].

  • Suppression of NF-κB and MAPK Pathways: this compound has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3]. Specifically, it reduces the phosphorylation of key proteins such as p38, Akt, and the p65 subunit of NF-κB, which are critical for the transcription of pro-inflammatory cytokine genes[3].

Data Presentation: Quantitative Effects of this compound on Macrophage Inflammatory Responses

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators by macrophages, primarily the RAW264.7 cell line, following stimulation with LPS or LTA.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

Target CytokineStimulantThis compound Concentration (µg/mL)% Inhibition (Approx.)Reference
TNF-αLPS3.75Not significant[5]
TNF-αLPS7.5Not significant[5]
TNF-αLPS15Not significant[5]
TNF-αLTA10~50%[3]
IL-6LPSNot SpecifiedSuppressed[6]
IL-6LTA10~60%[3]
IL-1βLPSNot SpecifiedSuppressed[6]
MCP-1LPS3.75 - 15Dose-dependent decrease[6][7]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

StimulantThis compound Concentration (µg/mL)% Inhibition (Approx.)Reference
LTA10~70% (iNOS expression)[3]
LPSNot SpecifiedSuppressed (iNOS expression)[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the immunomodulatory effects of this compound are provided below.

Protocol 1: Macrophage Cell Culture and Stimulation

This protocol describes the culture of the RAW264.7 murine macrophage cell line and subsequent stimulation to induce an inflammatory response.

Materials:

  • RAW264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Lipoteichoic acid (LTA) from Staphylococcus aureus

  • This compound (synthetic peptide)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates (for Western blotting) at a density of 1 x 10^6 cells/well or in 96-well plates (for ELISA and Griess assay) at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) or LTA (10 µg/mL) for the desired time period (e.g., 24 hours for cytokine and nitrite analysis, or shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS or LTA alone.

  • Sample Collection: After the incubation period, collect the cell culture supernatants for cytokine and nitric oxide analysis. For Western blotting, lyse the cells directly in the wells.

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (as per kit instructions)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes the quantification of nitric oxide (NO) in the culture supernatant by measuring the accumulation of its stable metabolite, nitrite.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Collected cell culture supernatants

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium (ranging from 1 to 100 µM).

  • Sample Preparation: Add 50 µL of the collected cell culture supernatants and standards to a 96-well plate in triplicate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol outlines the detection of key phosphorylated proteins (p-p38, p-Akt, p-NF-κB p65) in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell lysates from treated and control macrophages

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (β-actin).

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on macrophages.

Materials:

  • RAW264.7 cells

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the cell viability as a percentage of the untreated control.

Visualization of Pathways and Workflows

Epinecidin1_Signaling_Pathway cluster_lps LPS Pathway cluster_lta LTA Pathway LPS LPS LBP LBP LPS->LBP Binds TLR4 TLR4 LBP->TLR4 Activates MyD88 MyD88 TLR4->MyD88 LTA LTA TLR2 TLR2 LTA->TLR2 Activates TLR2->MyD88 MAPK MAPK (p38, Akt) MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines & NO MAPK->Cytokines Transcription NFkB->Cytokines Transcription Epinecidin1 This compound Epinecidin1->LBP Inhibits Interaction Epinecidin1->TLR2 Inhibits Internalization Epinecidin1->MyD88 Promotes Degradation Epinecidin1->MAPK Inhibits Phosphorylation Epinecidin1->NFkB Inhibits Activation

Caption: this compound signaling pathway in macrophages.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW264.7 Macrophages Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Viability MTT Assay for Cell Viability Seed->Viability Parallel Experiment Stimulate Stimulate with LPS or LTA Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Griess Griess Assay for NO Collect_Supernatant->Griess Western Western Blot for Signaling Proteins Lyse_Cells->Western

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for Transmission Electron Microscopy of Epinecidin-1 Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 is a potent, cationic antimicrobial peptide (AMP) derived from the orange-spotted grouper (Epinephelus coioides) that has demonstrated broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and viruses.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[2][3] Transmission electron microscopy (TEM) is a powerful technique for visualizing the ultrastructural changes induced by this compound on microbial membranes, providing critical insights into its disruptive mechanisms. These application notes provide a detailed overview and protocols for utilizing TEM to study the membrane disruption caused by this compound.

Mechanism of Action of this compound

This compound is an amphipathic, α-helical peptide that interacts with the negatively charged components of microbial membranes.[1] Its proposed mechanisms of membrane disruption include the formation of pores and the induction of membrane curvature stress. Several models have been proposed for the action of antimicrobial peptides like this compound, including the barrel-stave, toroidal pore, and carpet models. A key mechanism identified for this compound is the induction of "saddle-splay" curvature, a type of negative Gaussian curvature that destabilizes the membrane, leading to the formation of pores, blebbing, budding, and eventual lysis.[4][5] TEM studies have visualized the consequences of these actions, revealing morphological changes such as the formation of "ghost cells" in bacteria, membrane lysis, and the efflux of intracellular contents.[5]

Data Presentation: Quantitative Analysis of Membrane Disruption

While direct quantitative TEM data for this compound is not extensively published, the following table summarizes representative quantitative data obtained from TEM and other biophysical studies of similar antimicrobial peptides that induce pore formation and membrane thinning. This data serves as a reference for the types of measurements that can be obtained and the expected range of values.

ParameterMethodAntimicrobial Peptide (Example)Organism/ModelObserved ValueReference
Pore Diameter TEM, ElectrophysiologyCateslytinE. coli~1 nm[6]
Membrane Thinning Solid-state 2H-NMR, GISAXSMagainin 2DMPC BilayersReduction in hydrophobic thickness[7]
Membrane Thickening X-ray Diffraction, Solid-state 2H-NMRPGLaPhosphatidylglycerol BilayersIncrease in membrane thickness[8]
Vesicle Size (Released) Cryo-TEM, Dynamic Light ScatteringN/A (Stress-induced)Pseudomonas putida110-200 nm[9]

Note: The quantitative effects of antimicrobial peptides on membrane structure can vary depending on the specific peptide, its concentration, the lipid composition of the target membrane, and the experimental conditions.

Experimental Protocols

Protocol 1: TEM Sample Preparation of Bacteria Treated with this compound

This protocol outlines the steps for preparing bacterial samples for TEM to visualize the effects of this compound on cell morphology and membrane integrity.

Materials:

  • Mid-logarithmic phase bacterial culture (e.g., E. coli, S. aureus)

  • Synthetic this compound peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer, pH 7.2

  • Ethanol series (30%, 50%, 70%, 80%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate

  • Lead citrate

  • TEM grids (e.g., 200-mesh copper grids)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a desired cell density (e.g., 10⁸ CFU/mL).

    • Add this compound to the bacterial suspension at the desired concentration (e.g., 1x or 2x the minimum inhibitory concentration, MIC).

    • Incubate for a specified time (e.g., 30 minutes, 1 hour, or 2 hours) at 37°C. An untreated control sample should be prepared in parallel.

  • Fixation:

    • Pellet the treated and control bacteria by centrifugation.

    • Carefully remove the supernatant and add the primary fixative (2.5% glutaraldehyde).

    • Fix for at least 2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with 0.1 M cacodylate buffer.

    • Perform secondary fixation with 1% osmium tetroxide for 1-2 hours at 4°C. This step enhances the contrast of membranes.

  • Dehydration and Embedding:

    • Wash the cells three times with distilled water.

    • Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 80%, 90%, and 100% ethanol), with each step lasting 10-15 minutes.

    • Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

    • Infiltrate with pure epoxy resin for at least 2 hours or overnight.

    • Embed the samples in fresh epoxy resin in embedding capsules and polymerize at 60°C for 48 hours.

  • Sectioning and Staining:

    • Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on TEM grids.

    • Stain the sections with 2% uranyl acetate for 10-15 minutes, followed by washing with distilled water.

    • Counterstain with lead citrate for 5-10 minutes in a CO₂-free environment, followed by washing with distilled water.

  • Imaging:

    • Allow the grids to dry completely.

    • Examine the sections using a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images of treated and untreated bacteria, focusing on the cell envelope and intracellular structures.

Protocol 2: Negative Staining TEM for Visualizing this compound's Effect on Viruses or Vesicles

This protocol is suitable for observing the direct interaction of this compound with smaller structures like viruses or lipid vesicles.

Materials:

  • Viral suspension or prepared lipid vesicles

  • Synthetic this compound peptide

  • Tris-buffered saline (TBS), pH 7.4

  • Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)

  • Carbon-coated TEM grids

  • Glow discharge system (optional)

Procedure:

  • Sample Preparation and Treatment:

    • Prepare a suspension of the virus or lipid vesicles in TBS.

    • (Optional) For enhanced sample adhesion, glow-discharge the carbon-coated TEM grids to make the surface hydrophilic.

    • Mix the viral or vesicle suspension with this compound at the desired concentration.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Adsorption to Grid:

    • Apply a drop of the this compound-treated suspension onto the carbon-coated side of the TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining:

    • Blot off the excess liquid from the grid using filter paper.

    • Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.

    • Blot off the excess stain.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Examine the grid in a transmission electron microscope.

    • Look for morphological changes in the viruses (e.g., aggregation, disruption) or vesicles (e.g., pore formation, lysis).

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_tem_prep TEM Sample Processing cluster_analysis Analysis culture Bacterial/Viral Culture treatment Incubation with this compound culture->treatment control Untreated Control culture->control fixation Fixation (Glutaraldehyde & OsO4) treatment->fixation control->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Embedding (Epoxy Resin) dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate & Lead Citrate) sectioning->staining tem_imaging TEM Imaging staining->tem_imaging data_analysis Qualitative & Quantitative Analysis tem_imaging->data_analysis

Caption: Experimental workflow for TEM analysis of this compound's effect on microbial membranes.

epinecidin1_mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome epinecidin This compound (Cationic, Amphipathic) binding Electrostatic Binding epinecidin->binding membrane Microbial Membrane (Anionic) membrane->binding insertion Peptide Insertion binding->insertion curvature Induction of Saddle-Splay Curvature insertion->curvature pore_formation Pore Formation (Toroidal/Barrel-Stave) insertion->pore_formation carpet Carpet-like Disruption insertion->carpet permeabilization Membrane Permeabilization curvature->permeabilization pore_formation->permeabilization carpet->permeabilization leakage Leakage of Intracellular Contents permeabilization->leakage lysis Cell Lysis & Death leakage->lysis

Caption: Logical flow of this compound's membrane disruption mechanism.

References

Epinecidin-1 Delivery Systems: Application Notes and Protocols for Clinical Advancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1), a cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), has emerged as a promising therapeutic agent with a broad spectrum of activity.[1][2][3][4] Its multifaceted pharmacological properties, including potent antimicrobial, anti-inflammatory, immunomodulatory, and wound healing effects, position it as a strong candidate for various clinical applications.[1][2][3] The synthetic 21-amino acid form of this compound (GFIFHIIKGLFHAGKMIHGLV) is commonly used in research and demonstrates significant efficacy against a range of pathogens, including multidrug-resistant strains.[1][2]

However, the clinical translation of antimicrobial peptides like this compound is often hampered by challenges such as rapid degradation, short in vivo half-life, and potential systemic toxicity. The biological half-life of Epi-1 in plasma has been estimated to be approximately 4 hours in pigs. To overcome these limitations, the development of effective drug delivery systems is paramount. Such systems aim to protect the peptide from degradation, control its release, and target it to the site of action, thereby enhancing its therapeutic efficacy and minimizing side effects.

Note: While extensive research has been conducted on the bioactivities of this compound, literature specifically detailing the formulation of this compound into delivery systems, including quantitative data on encapsulation efficiency and release kinetics, is currently limited. The following protocols for nanoparticle and hydrogel preparation are therefore generalized methods for antimicrobial peptides, which will require optimization for the specific encapsulation of this compound.

I. Pharmacological Activities and Efficacy of this compound

This compound exhibits a wide range of biological activities, making it a versatile candidate for therapeutic development.

Antimicrobial Activity

Epi-1 has demonstrated potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa. Its primary mechanism of action involves the disruption of microbial cell membranes.

Table 1: In Vitro Antimicrobial Efficacy of this compound

PathogenStrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate4.3 - 12.5[1][2]
Pseudomonas aeruginosaATCC 19660-[5]
Pseudomonas aeruginosaMultidrug-Resistant-[5]
Candida albicansBCRC #20511-[1]
Trichomonas vaginalisMetronidazole-sensitive12.5[3]
Trichomonas vaginalisMetronidazole-resistant25 - 62.5[3]

Note: "-" indicates that the specific value was not found in the provided search results.

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the therapeutic potential of this compound.

Table 2: Summary of In Vivo Efficacy Studies of this compound

Animal ModelInfection/ConditionTreatment RegimenKey FindingsReference
MicePseudomonas aeruginosa sepsis0.005 mg/g Epi-188.4% survival rate after 7 days[1][5]
PigsMRSA-infected burn woundsTopical application of 9 mg/mL Epi-1Complete wound healing within 25 days[6]
PigsMRSA-induced pyemia2.5 mg/kg Epi-1 (i.v.)100% survival rate[7]
MiceTrichomonas vaginalis infection400 μg Epi-192% cure rate[1]
MiceJapanese Encephalitis Virus (JEV)200 μg/mL Epi-1 (co-injection)100% survival rate[1]

II. This compound Delivery Systems: Generalized Protocols

The following are detailed, generalized protocols for the preparation of common antimicrobial peptide delivery systems. These protocols should be adapted and optimized for this compound.

A. Chitosan Nanoparticles for this compound Delivery

Chitosan, a natural, biodegradable, and biocompatible polysaccharide, is an excellent candidate for nanoparticle-based drug delivery due to its cationic nature, which facilitates interaction with anionic cell membranes. The ionic gelation method is a common and straightforward technique for preparing chitosan nanoparticles.

Experimental Protocol: Preparation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Synthesized this compound

  • Deionized water

  • Ultrasonic bath/probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Preparation of TPP Solution:

    • Dissolve 50 mg of TPP in 100 mL of deionized water.

  • Encapsulation of this compound:

    • Dissolve the desired amount of this compound in the chitosan solution. A starting concentration could be 1 mg of this compound per 10 mL of chitosan solution.

    • Stir the this compound/chitosan solution for 30 minutes.

  • Formation of Nanoparticles:

    • Add the TPP solution dropwise to the this compound/chitosan solution under constant magnetic stirring at room temperature. A typical ratio is 2 mL of TPP solution to 5 mL of chitosan solution.

    • Continue stirring for 30-60 minutes. The formation of nanoparticles is indicated by the appearance of opalescence.

    • For smaller particle sizes, the mixture can be sonicated for 5-10 minutes.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unencapsulated this compound and other reagents.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • EE (%) = [(Total amount of Epi-1 - Amount of free Epi-1 in supernatant) / Total amount of Epi-1] x 100

    • DL (%) = [(Total amount of Epi-1 - Amount of free Epi-1 in supernatant) / Weight of nanoparticles] x 100

    • The amount of free this compound in the supernatant can be quantified using HPLC or a suitable peptide quantification assay.

Table 3: Illustrative Data for Chitosan Nanoparticle Characterization (Hypothetical for Epi-1)

ParameterExpected Range
Particle Size (nm)150 - 400
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)+20 to +40
Encapsulation Efficiency (%)60 - 90
Drug Loading (%)5 - 20

Experimental Workflow for Chitosan Nanoparticle Preparation

G cluster_0 Preparation cluster_1 Encapsulation cluster_2 Purification & Characterization A Dissolve Chitosan in Acetic Acid C Dissolve this compound in Chitosan Solution A->C B Dissolve TPP in Deionized Water D Dropwise addition of TPP to Epi-1/Chitosan Solution (Magnetic Stirring) B->D C->D E Nanoparticle Formation D->E F Centrifugation E->F G Resuspension F->G G->F Repeat 2x H Characterization (DLS, SEM/TEM, EE%, DL%) G->H

Caption: Workflow for preparing this compound loaded chitosan nanoparticles.

B. Liposomes for this compound Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a versatile platform for drug delivery and can be tailored to control drug release and improve biocompatibility.

Experimental Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Centrifuge

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 (phospholipid:cholesterol).

    • Add the desired amount of this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The volume of PBS will depend on the desired final concentration.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Sonicate the suspension using a probe sonicator on ice until the suspension becomes clear.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder.

  • Purification:

    • Separate the liposome-encapsulated this compound from the unencapsulated peptide by centrifugation at high speed (e.g., >20,000 x g) or by size exclusion chromatography.

Characterization:

  • Vesicle Size and Zeta Potential: Measured by DLS.

  • Morphology: Assessed by TEM.

  • Encapsulation Efficiency (EE%): Determined by quantifying the amount of unencapsulated this compound in the supernatant after centrifugation.

Table 4: Illustrative Data for Liposome Characterization (Hypothetical for Epi-1)

ParameterExpected Range
Vesicle Size (nm)80 - 200
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-10 to +10 (can be modified)
Encapsulation Efficiency (%)40 - 80

Experimental Workflow for Liposome Preparation

G cluster_0 Preparation cluster_1 Formation & Sizing cluster_2 Purification & Characterization A Dissolve Lipids & this compound in Organic Solvent B Thin-Film Formation (Rotary Evaporation) A->B C Hydration with PBS (MLV Formation) B->C D Size Reduction (Sonication or Extrusion) C->D E Centrifugation/ Size Exclusion Chromatography D->E F Characterization (DLS, TEM, EE%) E->F

Caption: Workflow for preparing this compound loaded liposomes.

C. Hydrogels for Topical Delivery of this compound

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. They are particularly suitable for topical applications, such as wound healing, as they provide a moist environment and can offer sustained release of therapeutic agents.

Experimental Protocol: Preparation of this compound Loaded Chitosan/Gelatin Hydrogel

Materials:

  • Chitosan

  • Gelatin (Type A or B)

  • Glutaraldehyde (as a cross-linking agent)

  • Acetic acid

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Prepare a 2% (w/v) gelatin solution in deionized water by heating to 40-50°C with stirring until fully dissolved.

  • Blending and Incorporation of this compound:

    • Mix the chitosan and gelatin solutions in a desired ratio (e.g., 1:1 v/v) under constant stirring.

    • Once a homogenous solution is formed, add the desired amount of this compound and stir for 30 minutes.

  • Cross-linking:

    • Add a small amount of glutaraldehyde solution (e.g., 0.25% v/v) to the polymer blend to initiate cross-linking.

    • Stir the mixture for a few minutes and then pour it into a suitable mold (e.g., petri dish).

    • Allow the hydrogel to set at room temperature for several hours or overnight.

  • Purification and Lyophilization:

    • Wash the hydrogel extensively with deionized water to remove any unreacted glutaraldehyde.

    • Freeze the purified hydrogel and then lyophilize to obtain a porous scaffold.

Characterization:

  • Swelling Ratio: Determined by measuring the weight of the hydrogel before and after immersion in a buffer solution.

  • Morphology: The porous structure can be observed by SEM.

  • In Vitro Release: The release of this compound from the hydrogel can be monitored over time by immersing the hydrogel in a buffer and quantifying the peptide concentration in the buffer using HPLC.

Table 5: Illustrative Data for Hydrogel Characterization (Hypothetical for Epi-1)

ParameterExpected Outcome
Swelling RatioHigh, indicating good water retention
MorphologyInterconnected porous structure
In Vitro ReleaseSustained release over several days

Logical Relationship of Hydrogel Components and Properties

G This compound This compound Hydrogel Hydrogel This compound->Hydrogel Encapsulation Chitosan Chitosan Chitosan->Hydrogel Polymer Matrix Gelatin Gelatin Gelatin->Hydrogel Polymer Matrix Glutaraldehyde Glutaraldehyde Glutaraldehyde->Hydrogel Cross-linking Therapeutic Efficacy Therapeutic Efficacy Hydrogel->Therapeutic Efficacy Sustained Release & Moist Environment

Caption: Components and their roles in forming a therapeutic hydrogel.

III. Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, including direct membrane disruption of pathogens and modulation of the host's immune response.

Signaling Pathway of this compound in Immunomodulation

G This compound This compound TLR_MyD88 TLR/MyD88 Pathway This compound->TLR_MyD88 Wound_Healing Promotion of Wound Healing This compound->Wound_Healing Direct Effects Inflammatory_Cytokines Modulation of Inflammatory Cytokines (e.g., IL-6, TNF-α) TLR_MyD88->Inflammatory_Cytokines Immune_Cell_Recruitment Immune Cell Recruitment Inflammatory_Cytokines->Immune_Cell_Recruitment Pathogen_Clearance Enhanced Pathogen Clearance Immune_Cell_Recruitment->Pathogen_Clearance Pathogen_Clearance->Wound_Healing

Caption: Simplified signaling pathway of this compound's immunomodulatory effects.

Conclusion

This compound is a highly promising antimicrobial peptide with significant potential for clinical application. The development of effective delivery systems is a critical step in realizing this potential. While specific data on this compound formulations are not yet widely available, the generalized protocols and principles outlined in these application notes provide a solid foundation for researchers to begin developing and optimizing chitosan nanoparticles, liposomes, and hydrogels for the controlled delivery of this potent therapeutic agent. Further research is warranted to establish the optimal formulation parameters and to evaluate the in vivo efficacy and safety of these this compound delivery systems.

References

Application Notes and Protocols for Assessing Epinecidin-1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of cell viability and cytotoxicity induced by Epinecidin-1, a marine antimicrobial peptide with demonstrated anticancer properties.[1][2]

Introduction to this compound and its Cytotoxic Activity

This compound (Epi-1) is a cationic antimicrobial peptide originally identified in grouper (Epinephelus coioides)[3][4]. Beyond its antimicrobial functions, this compound has garnered significant interest for its cytotoxic effects against various cancer cell lines, including human fibrosarcoma, leukemia, and non-small cell lung cancer cells[3][5][6]. Its proposed mechanisms of action include disruption of the cell membrane, induction of apoptosis, and modulation of necrosis-related gene expression[1][2][7]. Notably, this compound has shown a degree of selectivity, exhibiting higher potency against cancer cells compared to some normal cell lines at certain concentrations[1][2]. However, it can also affect normal cells at higher concentrations[1].

Key Concepts in this compound Cytotoxicity Assays

Assessing the cytotoxic effects of this compound involves quantifying cell viability and cell death following treatment with the peptide. Two primary methods are commonly employed:

  • Metabolic Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is indicative of cell viability. Viable cells with active metabolism can convert a substrate (like MTT) into a colored product[8].

  • Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium upon cell membrane damage, a hallmark of cytotoxicity[9][10][11][12].

Experimental Protocols

The following are detailed protocols for the MTT and LDH assays, adapted for the evaluation of this compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

Materials:

  • This compound peptide (lyophilized)

  • Target cells (e.g., cancer cell line of interest)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium[15].

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[16].

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C[14]. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals[14].

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14][15].

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization[13][15].

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (or 590 nm)[13][14]. A reference wavelength of 630 nm can be used to subtract background absorbance[13].

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium[9][10][11][12].

Materials:

  • This compound peptide (lyophilized)

  • Target cells

  • Complete cell culture medium (serum-free medium is often recommended for the treatment period to avoid interference from LDH in serum)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, catalyst, and lysis buffer)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • This compound Treatment and Controls:

    • Prepare serial dilutions of this compound in a serum-free culture medium.

    • Gently remove the complete medium and wash the cells once with PBS.

    • Add 100 µL of serum-free medium containing different concentrations of this compound to the respective wells.

    • Include the following controls:

      • Spontaneous LDH Release: Untreated cells in serum-free medium.

      • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (typically 10X Triton™ X-100 solution)[12].

      • Background Control: Serum-free medium without cells.

    • Incubate the plate for the desired treatment period.

  • Collection of Supernatant:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the reaction solution and catalyst).

    • Add the prepared reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light[12].

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader[12].

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

Data Presentation

Quantitative data from cell viability and cytotoxicity assays should be summarized in tables for clear comparison of this compound's effects across different cell lines and concentrations.

Table 1: Effect of this compound on the Viability of Various Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)% Cell Viability (Mean ± SD)
Cancer Cell Lines
A549 (Lung Carcinoma)2.524Data
HT1080 (Fibrosarcoma)2.524Data
U937 (Leukemia)2.024Data
Normal Cell Lines
NIH3T3 (Fibroblast)2.524Data
WS-1 (Fibroblast)2.524Data
HaCaT (Keratinocyte)15.62524>100% (Proliferation)[17]
HaCaT (Keratinocyte)31.2524No significant effect[1][17]

Note: The "Data" fields should be populated with experimental results. The provided values for HaCaT cells are based on published findings.

Table 2: Cytotoxicity of this compound on Various Cell Lines (LDH Assay)

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)% Cytotoxicity (Mean ± SD)
Cancer Cell Lines
A549 (Lung Carcinoma)e.g., 5.024Data
HT1080 (Fibrosarcoma)e.g., 5.024Data
U937 (Leukemia)e.g., 4.024Data
Normal Cell Lines
NIH3T3 (Fibroblast)e.g., 5.024Data
WS-1 (Fibroblast)e.g., 5.024Data

Note: The "Data" and example concentration fields should be populated with experimental results.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_methods Viability/Cytotoxicity Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HT1080) seeding Seed Cells in 96-well Plate cell_culture->seeding epi1_prep This compound Dilution Series treatment Treat with This compound epi1_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh readout Measure Absorbance (Plate Reader) mtt->readout ldh->readout calculation Calculate % Viability or % Cytotoxicity readout->calculation results Tabulate and Visualize Results calculation->results

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound Induced Apoptosis

This compound has been shown to induce apoptosis in human leukemia U937 cells through a pathway involving mitochondrial dysfunction and cytokine production[1][6].

G cluster_membrane Cell Membrane cluster_mito Mitochondria cluster_receptor Death Receptor Pathway cluster_execution Execution Phase cluster_cytokines Cytokine Regulation Epinecidin1 This compound Membrane Membrane Perturbation Epinecidin1->Membrane Mito Mitochondrial Dysfunction (Increased ADP/ATP ratio) Epinecidin1->Mito Casp8 Caspase-8 Activation Epinecidin1->Casp8 Cytokines Increased Expression: TNF-α, IL-10, IFN-γ, p53, IL-15, IL-6 Epinecidin1->Cytokines Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the cytotoxic properties of this compound. By employing standardized assays such as MTT and LDH, researchers can obtain reliable and comparable data on the peptide's efficacy and selectivity against various cell types. This is crucial for the further development of this compound as a potential anticancer agent.

References

Troubleshooting & Optimization

Epinecidin-1 Stability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of Epinecidin-1 under physiological conditions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of synthetic this compound in physiological conditions?

A1: The reported half-life of intravenously administered this compound (Epi-1) in fish and mice is in the range of 60–80 minutes.[1] Another study in a pyemia pig model reported a biological half-life in plasma of approximately 4 hours.[2] This relatively short half-life is attributed to its linear structure and susceptibility to proteolytic enzymes found in blood plasma.[1]

Q2: My this compound appears to be degrading quickly in my in vitro experiments. What are the likely causes?

A2: Rapid degradation of this compound in vitro is most commonly due to proteolytic enzymes present in serum-containing culture media. The peptide's linear structure and cationic nature, with lysine and arginine residues, make it a target for proteases.[1] Additionally, factors such as temperature can affect its stability; one study showed that pre-treatment at 40°C significantly reduced its antimicrobial activity.[3]

Q3: What are the primary strategies to improve the stability of this compound?

A3: Several strategies can be employed to enhance the stability of this compound. These include:

  • Peptide Modification:

    • Cyclization: Creating a head-to-tail cyclic version of the peptide can protect it from exopeptidases.

    • Amino Acid Substitution: Replacing susceptible amino acids with non-natural D-amino acids or modifying the sequence to create more stable variants (e.g., Var-1).

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation can also increase resistance to degradation.

  • Nanoformulation: Encapsulating this compound in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from enzymatic degradation and allow for controlled release.

Q4: Are there any known variants of this compound with improved stability and activity?

Q5: How does nanoencapsulation protect this compound from degradation?

A5: Nanoencapsulation creates a protective barrier around the this compound peptide. This shield prevents proteolytic enzymes from accessing and cleaving the peptide. Polymeric nanoparticles, like those made from PLGA, are commonly used for this purpose. The peptide is encapsulated within the polymer matrix, and its release can be controlled by the degradation rate of the polymer.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low antimicrobial activity of this compound in serum-containing media. Proteolytic degradation of the peptide by serum proteases.1. Perform a serum stability assay to confirm degradation (see Experimental Protocols).2. Consider using a stabilized variant of this compound (e.g., Var-1).3. Synthesize a cyclized version of this compound.4. Encapsulate this compound in nanoparticles.
Inconsistent results in bioassays. Peptide degradation due to temperature fluctuations or prolonged storage in solution.1. Aliquot peptide solutions upon receipt and store at -20°C or -80°C.2. Avoid repeated freeze-thaw cycles.3. Confirm the stability of the peptide under your specific experimental conditions (temperature, pH). A study has shown a significant decrease in activity after a 5-minute pretreatment at 40°C.[3]
Difficulty in synthesizing a stable variant. The chosen modification strategy may negatively impact the peptide's structure and function.1. If substituting amino acids, consider the impact on the peptide's amphipathic α-helical structure, which is crucial for its activity.2. For cyclization, ensure the linear precursor is of high purity and that cyclization conditions are optimized to avoid dimerization or oligomerization.
Low encapsulation efficiency in nanoformulations. Poor interaction between the peptide and the nanoparticle matrix.1. Optimize the formulation parameters, such as the polymer concentration, peptide-to-polymer ratio, and the type of solvent used.2. For PLGA nanoparticles, methods like double emulsion solvent evaporation are suitable for hydrophilic peptides like this compound.[7]
Suspected proteolytic cleavage sites. The presence of lysine (K) and arginine (R) residues makes this compound susceptible to trypsin-like proteases.1. Use protease cleavage prediction tools like PeptideCutter or SitePrediction to identify potential cleavage sites in the this compound sequence (GFIFHIIKGLFHAGKMIHGLV).[8][9]2. Perform mass spectrometry analysis of the peptide after incubation with serum to identify degradation products and confirm cleavage sites.[10]

Data Presentation

Table 1: Antimicrobial Activity (MIC) of this compound and Its Variants against Various Pathogens

PeptideOrganismMIC (µg/mL)Fold Difference (Epi-1 vs. Variant)Reference
This compound E. coli64-[11]
Var-1 E. coli641[11]
Var-2 E. coli322[11]
This compound H. influenzae128-[11]
Var-1 H. influenzae168[11]
Var-2 H. influenzae168[11]
This compound K. pneumoniae512-[11]
Var-1 K. pneumoniae2562[11]
Var-2 K. pneumoniae5121[11]
This compound P. aeruginosa512-[11]
Var-1 P. aeruginosa1284[11]
Var-2 P. aeruginosa1284[11]
This compound S. pneumoniae256-[11]
Var-1 S. pneumoniae1616[11]
Var-2 S. pneumoniae832[11]
This compound S. aureus256-[11]
Var-1 S. aureus328[11]
Var-2 S. aureus1616[11]
This compound MRSA16-32-[12]

Experimental Protocols

1. Serum Stability Assay

This protocol is adapted from established methods for determining peptide stability in serum.[13]

  • Materials:

    • This compound or its variant

    • Pooled mouse or human serum

    • Acetonitrile (ACN)

    • Formic acid (FA)

    • Microcentrifuge tubes

    • Incubator at 37°C

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of the peptide.

    • Dissolve the peptide in 25% (v/v) aqueous pooled serum to a final concentration of 150 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take aliquots (e.g., 100 µL) in duplicate.

    • To stop the enzymatic reaction, precipitate the serum proteins by adding 300 µL of a mixture of ACN, water, and FA (89:10:1 by volume).

    • Incubate the samples on ice for 45 minutes.

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and analyze the amount of intact peptide by RP-HPLC.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time 0. The half-life can be determined by plotting the percentage of remaining peptide against time.

2. Head-to-Tail Cyclization of this compound (On-Resin)

This protocol provides a general workflow for on-resin head-to-tail cyclization.

  • Materials:

    • Linear this compound synthesized on a solid-phase resin (e.g., Rink amide resin). The peptide should be anchored to the resin via a side chain of an appropriate amino acid (e.g., Asp or Glu with a selectively removable protecting group on the carboxy terminus).

    • Palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane) for deprotection of the C-terminus.

    • Coupling reagents (e.g., DIC/Oxyma).

    • Solvents for solid-phase peptide synthesis (e.g., DMF, DCM).

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Procedure:

    • Synthesize the linear this compound precursor on the resin using standard Fmoc solid-phase peptide synthesis.

    • Selectively deprotect the C-terminal carboxylic acid group. For example, if an allyl protecting group is used, treat the resin with a palladium catalyst and a scavenger.

    • Wash the resin thoroughly.

    • Perform the on-resin cyclization by adding coupling reagents (e.g., DIC/Oxyma) and allowing the reaction to proceed at a specific temperature and time (this may require optimization).

    • After cyclization, wash the resin.

    • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

    • Precipitate the peptide in cold ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.

3. Nanoencapsulation of this compound in PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

This protocol is a standard method for encapsulating hydrophilic peptides like this compound.[7]

  • Materials:

    • This compound

    • PLGA (Poly(lactic-co-glycolic acid))

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

    • Deionized water

    • Homogenizer or sonicator

    • Magnetic stirrer

  • Procedure:

    • Primary Emulsion (w/o):

      • Dissolve a specific amount of this compound in a small volume of deionized water.

      • Dissolve a specific amount of PLGA in DCM.

      • Add the aqueous peptide solution to the PLGA/DCM solution.

      • Emulsify this mixture using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.

    • Secondary Emulsion (w/o/w):

      • Add the primary emulsion to a larger volume of an aqueous PVA solution.

      • Immediately homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

    • Solvent Evaporation:

      • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, which will harden the nanoparticles.

    • Nanoparticle Collection:

      • Collect the nanoparticles by ultracentrifugation.

      • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated peptide.

    • Lyophilization:

      • Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize for long-term storage.

    • Characterization:

      • Determine the particle size, zeta potential, and morphology (e.g., using Dynamic Light Scattering and Scanning Electron Microscopy).

      • Calculate the encapsulation efficiency by quantifying the amount of unencapsulated peptide in the supernatant after centrifugation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_characterization Characterization cluster_analysis Data Analysis start Synthesize Linear this compound mod Modification Strategy start->mod cyclize Cyclization mod->cyclize Option 1 variant Variant Design (e.g., Var-1) mod->variant Option 2 nano Nanoencapsulation (PLGA) mod->nano Option 3 stability Serum Stability Assay cyclize->stability variant->stability nano->stability activity Antimicrobial Activity Assay (MIC) stability->activity compare Compare Half-life & MIC activity->compare select Select Optimal Candidate compare->select degradation_pathway epi1 This compound (Intact) cleavage Proteolytic Cleavage (at Lys, Arg residues) epi1->cleavage serum Serum Proteases (e.g., Trypsin-like) serum->cleavage fragments Inactive Peptide Fragments cleavage->fragments loss Loss of Antimicrobial Activity fragments->loss myd88_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 activates epi1 This compound smurf Smurf E3 Ligase epi1->smurf activates proteasome Proteasome myd88->proteasome ubiquitination smurf->myd88 targets degradation MyD88 Degradation proteasome->degradation inflammation Reduced Inflammatory Response degradation->inflammation

References

reducing hemolytic activity of Epinecidin-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Epinecidin-1 (Epi-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating the peptide's inherent hemolytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's hemolytic activity?

This compound, like many cationic antimicrobial peptides (AMPs), exerts its effect through membrane disruption. Its primary mechanism involves binding to and perturbing the integrity of cell membranes.[1] The peptide is cationic and has an amphipathic α-helical structure, allowing it to interact with and insert into the lipid bilayers of cell membranes.[2] This interaction can lead to pore formation, membrane depolarization, and ultimately, cell lysis.[1] While this is effective against microbial pathogens, the same mechanism can cause the lysis of red blood cells (hemolysis) at higher concentrations.

Q2: At what concentration does this compound typically exhibit hemolytic activity?

The hemolytic activity of this compound is highly dose-dependent. Published data indicates that at a concentration of 0.42 μM, this compound shows no significant hemolytic effect on human red blood cells. However, hemolytic effects begin to appear at concentrations of 0.83 μM and increase with higher doses.[1] It is crucial for researchers to determine the precise hemolytic concentration (HC₅₀) for their specific experimental conditions.

Data Presentation: Hemolytic and Antimicrobial Activity of this compound

The therapeutic utility of an this compound analogue is determined by its ability to kill pathogens at concentrations that are non-toxic to host cells. The goal is to decrease the HC₅₀ (concentration causing 50% hemolysis) while maintaining or lowering the Minimum Inhibitory Concentration (MIC).

Table 1: Hemolytic Activity of Wild-Type this compound

ParameterConcentrationEffect on Human RBCsReference
No-Effect Concentration0.42 μMNo significant hemolysis[1]
Onset of Hemolysis0.83 μMHemolytic effects appear[1]

Table 2: Antimicrobial Activity (MIC) of Wild-Type this compound Against Various Pathogens

PathogenMIC (mg/L)MIC (µM)¹Reference
Staphylococcus aureus (MRSA)16~6.9[3][4]
Klebsiella pneumoniae8~3.4[4]
Pseudomonas aeruginosa4~1.7[4]
Acinetobacter baumannii16~6.9[4]
¹Approximate µM conversion based on a molecular weight of ~2311 g/mol .

Table 3: Comparison of Antimicrobial Activity (MIC) Between Wild-Type this compound and Modified Variants

Recent studies have focused on creating Epi-1 variants by substituting specific amino acids to enhance antimicrobial activity. The variants Var-1 (Histidine and Alanine residues replaced by Lysine) and Var-2 (further Lysine substitution) show significantly improved MICs. While this study focused on antimicrobial enhancement, it highlights the potential of amino acid substitution. Researchers modifying these peptides should subsequently perform hemolysis assays to ensure the therapeutic window is improved.

PathogenEpi-1 (Wild-Type) MIC (µg/ml)Var-1 MIC (µg/ml)Var-2 MIC (µg/ml)Fold Improvement (Epi-1 vs. Var-2)Reference
Streptococcus pneumoniae25616832x[5]
Staphylococcus aureus256321616x[5]
Pseudomonas aeruginosa5121281284x[5]

Troubleshooting Guides

Q3: I've created an this compound analogue, but it shows higher hemolytic activity than the wild-type. What could be the cause?

An increase in hemolytic activity is often linked to an excessive increase in the peptide's overall hydrophobicity. While a certain level of hydrophobicity is essential for membrane interaction and antimicrobial activity, a very high hydrophobic moment can lead to non-specific disruption of mammalian cell membranes, such as erythrocytes. Review your amino acid substitutions; replacing neutral or polar residues with bulky, non-polar residues (e.g., Tryptophan, Phenylalanine) on the hydrophobic face of the peptide's α-helix can significantly increase its hemolytic potential.

Q4: My modified peptide has reduced hemolytic activity, but its antimicrobial efficacy is gone. How can I address this?

This issue typically arises from modifications that disrupt the core properties required for antimicrobial function:

  • Reduced Cationicity: A net positive charge is critical for the initial electrostatic attraction to negatively charged bacterial membranes. If you have substituted too many cationic residues (Lysine, Arginine) for neutral or hydrophobic ones, the peptide may no longer bind effectively to bacteria.

  • Disrupted Amphipathicity: The separation of polar and non-polar faces along the α-helix is crucial. A modification that scrambles this structure can render the peptide unable to properly insert into and disrupt the bacterial membrane.

  • Actionable Advice: Ensure that modifications maintain a net positive charge (ideally +4 or higher) and preserve the amphipathic nature of the peptide. The goal is to find a balance that confers bacterial membrane selectivity over mammalian membrane disruption.

Experimental Protocols

Protocol 1: Hemolytic Activity Assay

This protocol is used to determine the concentration of a peptide that causes 50% lysis of human red blood cells (HC₅₀).

Materials:

  • Fresh human red blood cells (RBCs) in an anticoagulant solution.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Peptide stock solution of known concentration.

  • 0.1% Triton X-100 solution (Positive Control for 100% hemolysis).

  • Sterile 96-well round-bottom microtiter plates.

  • Microplate spectrophotometer (capable of reading absorbance at 405-450 nm).

Methodology:

  • Prepare RBC Suspension:

    • Centrifuge whole blood at 1000 x g for 5 minutes.

    • Aspirate and discard the supernatant and buffy coat.

    • Resuspend the RBC pellet in 5 volumes of sterile PBS.

    • Repeat this washing step three times.[6]

    • After the final wash, prepare a 2% (v/v) solution of the washed RBCs in PBS.[7]

  • Assay Setup:

    • Add 50 µL of PBS to all wells of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Negative Control: Add 100 µL of PBS to three wells (0% hemolysis).

    • Positive Control: Add 100 µL of 0.1% Triton X-100 to three wells (100% hemolysis).

    • Test Wells: Add 50 µL of the 2% RBC suspension to each well containing the peptide dilutions. The final RBC concentration will be 1%.[8]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes.[9]

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 405 nm, which corresponds to hemoglobin release.[9]

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the % Hemolysis against the peptide concentration and determine the HC₅₀ value from the resulting curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium, following EUCAST guidelines.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Peptide stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer.

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Assay Setup:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first column and perform 2-fold serial dilutions across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Growth Control: Include wells with bacteria and MHB only (no peptide).

    • Sterility Control: Include wells with MHB only (no bacteria).

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-20 hours.

    • The MIC is defined as the lowest concentration of the peptide at which there is no visible growth (no turbidity) compared to the growth control.[11]

Visualizations

Experimental and Logical Workflows

G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Decision design Design Analogue (e.g., Amino Acid Substitution) synthesis Peptide Synthesis & Purification design->synthesis hemolysis Hemolysis Assay (Determine HC₅₀) synthesis->hemolysis mic MIC Assay (Determine MIC) synthesis->mic calculate Calculate Therapeutic Index (HC₅₀ / MIC) hemolysis->calculate mic->calculate decision Decision Point calculate->decision decision->design Iterate: Unfavorable Index dev Further Development decision->dev Favorable Index

G prop Peptide Properties charge Net Positive Charge (Cationicity) prop->charge hydro Hydrophobicity & Amphipathicity prop->hydro am_act Desired: Antimicrobial Activity charge->am_act Attracts to Bacteria hydro->am_act Disrupts Bacterial Membrane hem_act Undesired: Hemolytic Activity hydro->hem_act Disrupts RBC Membrane (If excessive) act Biological Activities balance Goal: Balance Properties for Selectivity am_act->balance hem_act->balance

G cluster_peptide This compound cluster_membrane Cell Membrane peptide Cationic & Amphipathic Peptide membrane Lipid Bilayer peptide->membrane 1. Electrostatic     Attraction lysis Membrane Disruption & Cell Lysis membrane->lysis 2. Insertion &     Pore Formation

References

Technical Support Center: Optimizing Epinecidin-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Epinecidin-1 dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems that may arise during in vivo studies with this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High mortality in the experimental group - Dosage too high: The administered dose of this compound may be causing systemic toxicity.[1] - Route of administration: Certain routes may lead to rapid systemic exposure and toxicity.[2][3] - Animal model sensitivity: The chosen animal model may be particularly sensitive to this compound.- Perform a dose-escalation study: Start with a low dose and gradually increase to determine the maximum tolerated dose (MTD). - Evaluate alternative administration routes: Consider subcutaneous or intraperitoneal injection instead of intravenous to potentially reduce peak plasma concentrations.[2][3] - Review literature for appropriate models: Ensure the selected animal model is suitable for the study and consider models used in previous this compound research.
Lack of efficacy or inconsistent results - Insufficient dosage: The dose of this compound may be too low to achieve a therapeutic effect at the site of infection or tumor.[4] - Inappropriate administration route: The chosen route may not deliver sufficient concentrations of the peptide to the target tissue.[2][3] - Peptide stability and degradation: this compound may be degrading in vivo before it can exert its effect.[5] - Timing of administration: The therapeutic window for this compound administration post-infection may be narrow.[6]- Increase the dosage: Based on MTD studies, carefully increase the dose to a potentially therapeutic level. - Optimize the administration route: For localized infections, consider topical application. For systemic infections, intravenous or intraperitoneal routes may be more effective.[2][3] - Assess peptide stability: Consider co-administration with protease inhibitors or using modified, more stable analogs of this compound if available. - Optimize the treatment schedule: Conduct a time-course study to determine the optimal time to administer this compound relative to the experimental challenge.[6]
Observed adverse effects (e.g., irritation, inflammation) - High local concentration: The formulation or administration method may be leading to high concentrations of this compound at the injection site. - Immunogenicity: The peptide may be eliciting an inflammatory response.[2][7]- Adjust the formulation: Consider using a different vehicle or adjusting the pH to improve tolerability. - Administer the dose in a larger volume: This can help to dilute the peptide at the injection site. - Monitor for signs of immunogenicity: Measure pro-inflammatory cytokines and consider alternative, less immunogenic peptide analogs if necessary.[7]
Difficulty in determining the effective dose for a new application - Lack of preliminary in vitro data: The in vitro efficacy (e.g., MIC, IC50) against the target pathogen or cell line is unknown.- Conduct thorough in vitro studies first: Determine the Minimum Inhibitory Concentration (MIC) for bacteria or the half-maximal inhibitory concentration (IC50) for cancer cells to establish a baseline for in vivo dose selection.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model of bacterial infection?

A1: Based on published studies, a common starting point for intraperitoneal administration in mouse models of bacterial sepsis is in the range of 1-5 mg/kg body weight.[6] For localized infections, topical application concentrations can be significantly higher.[9] However, it is crucial to perform a dose-finding study for your specific animal model and bacterial strain.

Q2: How does the route of administration affect the bioavailability and efficacy of this compound?

A2: The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous (IV) injection generally results in the highest bioavailability, followed by intraperitoneal (IP) and subcutaneous (SC) injections.[2][3] The choice of administration route should be guided by the location of the infection or tumor. For systemic conditions, IV or IP routes are often preferred, while for skin infections, topical administration may be more appropriate.[2][9]

Q3: What is the known toxicity profile of this compound in vivo?

A3: In several animal models, this compound has shown a good safety profile with no significant toxicity observed at therapeutic doses.[4][6] For instance, in mice, intramuscular injections of up to 100 mg/kg did not show systemic toxicity, although transient eye narrowing was observed at higher doses.[1] Oral, dermal, and ocular irritation tests in rabbits also indicated no adverse toxicity.[1] However, high concentrations of this compound can cause hemolysis in human red blood cells in vitro.[5] It is essential to conduct toxicity studies in your specific model to determine the therapeutic window.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, studies have shown that this compound can have synergistic effects when combined with conventional antibiotics, such as vancomycin, against methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that combination therapy could be a promising strategy to enhance efficacy and potentially reduce the required dosage of each agent.

Q5: What are the primary mechanisms of action for this compound that should be considered when designing in vivo studies?

A5: this compound has a dual mechanism of action. Its primary mode of action is the direct disruption of microbial or cancer cell membranes, leading to cell lysis.[5] Additionally, it possesses immunomodulatory properties, influencing the host's immune response by modulating the production of cytokines and interacting with signaling pathways such as the Toll-like receptor 4 (TLR4) and MyD88 pathway.[2][7][10] When designing your study, consider evaluating both the direct antimicrobial/antitumor effects and the immunomodulatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound Against Bacterial Infections

Animal ModelBacterial StrainAdministration RouteDosageOutcomeReference
MousePseudomonas aeruginosaIntraperitoneal5 mg/kg88.4% survival rate after 7 days[6]
PigMRSATopical9 mg/mLComplete wound healing in 25 days[9]
MouseKlebsiella pneumoniaeIntraperitonealNot specifiedIncreased survival rate[4]
MouseHelicobacter pyloriOral250 µ g/mouse Complete removal of bacteria from the stomach[5]

Table 2: In Vivo Efficacy of this compound Against Viral and Protozoan Infections

Animal ModelPathogenAdministration RouteDosageOutcomeReference
MouseJapanese Encephalitis Virus (JEV)Co-injection with virus200 µg/mL100% survival[2][5]
MouseTrichomonas vaginalisIntravaginal400 µ g/mouse 92% cure rate[2][5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteBioavailabilityTime to Peak Concentration
Intravenous15%Not Applicable
Subcutaneous4%~10 minutes
Intraperitoneal4%~10 minutes

Experimental Protocols

1. Murine Sepsis Model for Antibacterial Efficacy

  • Animal Model: ICR (CD-1) or C57BL/6 mice.

  • Bacterial Challenge: Induce sepsis by intraperitoneal injection of a lethal dose of the bacterial strain of interest (e.g., 1 x 10⁷ CFU/mouse for P. aeruginosa).[6]

  • This compound Administration:

    • Prophylactic: Administer this compound via the desired route (e.g., intraperitoneal) at a range of doses (e.g., 1, 5, 10 mg/kg) at a set time before bacterial challenge.

    • Therapeutic: Administer this compound at various time points (e.g., 10, 60, 120 minutes) after bacterial injection.[6]

  • Monitoring: Record survival rates daily for at least 7 days.[6]

  • Outcome Measures:

    • Survival curves.

    • Bacterial load in organs (e.g., spleen, liver, lungs) at specific time points post-infection. This is determined by homogenizing the tissues and plating serial dilutions on appropriate agar plates.[6]

    • Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum.[7]

2. In Vivo Toxicity Assessment

  • Animal Model: Healthy mice or rats.

  • This compound Administration: Administer this compound via the intended clinical route at escalating doses.

  • Monitoring:

    • Observe animals for any adverse clinical signs (e.g., changes in behavior, weight loss, irritation at the injection site).[1]

    • Collect blood samples at various time points for hematological and serum chemistry analysis to assess organ function (e.g., liver and kidney).[6]

    • At the end of the study, perform histopathological examination of major organs.

  • Outcome Measures:

    • Determination of the Maximum Tolerated Dose (MTD).

    • Identification of any target organs for toxicity.

Visualizations

experimental_workflow cluster_preclinical In Vitro Assessment cluster_in_vivo In Vivo Optimization cluster_analysis Data Analysis and Outcome in_vitro Determine MIC/IC50 of this compound dose_finding Dose-Escalation Study (MTD Determination) in_vitro->dose_finding Inform Starting Dose efficacy_model Efficacy Study in Disease Model dose_finding->efficacy_model Establish Safe Dose Range route_optimization Route of Administration Optimization efficacy_model->route_optimization Iterate for Improved Efficacy schedule_optimization Treatment Schedule Optimization route_optimization->schedule_optimization data_analysis Analyze Survival, Biomarkers, and Toxicity Data schedule_optimization->data_analysis optimal_dose Determine Optimal Therapeutic Dose and Regimen data_analysis->optimal_dose

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epinecidin_1 This compound Epinecidin_1->LPS Neutralizes Epinecidin_1->TLR4 Inhibits Internalization MyD88 MyD88 Epinecidin_1->MyD88 Promotes Degradation TLR4->MyD88 Recruits NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Cytokines

Caption: this compound's modulation of the TLR4/MyD88 signaling pathway.

troubleshooting_logic start In Vivo Experiment Issue high_mortality High Mortality? start->high_mortality low_efficacy Low Efficacy? high_mortality->low_efficacy No solution_mortality Reduce Dose Change Route high_mortality->solution_mortality Yes adverse_effects Adverse Effects? low_efficacy->adverse_effects No solution_efficacy Increase Dose Optimize Route/Schedule low_efficacy->solution_efficacy Yes solution_adverse Adjust Formulation Dilute Dose adverse_effects->solution_adverse Yes end Optimized Protocol adverse_effects->end No solution_mortality->end solution_efficacy->end solution_adverse->end

References

troubleshooting Epinecidin-1 aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Epinecidin-1, with a particular focus on aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (Epi-1) is a cationic antimicrobial peptide originally discovered in the orange-spotted grouper (Epinephelus coioides)[1][2]. It exhibits broad-spectrum activity against bacteria, fungi, viruses, and protozoa[2][3]. Most studies utilize a synthetic 21-amino acid version of the peptide[1][4]. Its antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes[5][6].

Q2: My this compound solution appears cloudy or has visible precipitates. What is happening?

Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be influenced by several factors including concentration, pH, temperature, and the buffer composition. At high concentrations, peptides have a greater tendency to self-associate and aggregate[4].

Q3: How should I properly store this compound to prevent degradation and aggregation?

Lyophilized this compound powder should be stored in a dry, dark, and cool environment, with -20°C being optimal for long-term stability. For reconstituted peptide solutions, it is best to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store them at -20°C or colder to minimize freeze-thaw cycles[7].

Q4: At what concentration does this compound typically start to aggregate?

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound.

Problem 1: Lyophilized powder does not dissolve properly.

Possible Cause: The peptide has poor solubility in the chosen solvent.

Solution Workflow:

G A Start: Lyophilized this compound B Reconstitute in sterile, purified water A->B C Observe for complete dissolution B->C D Issue: Incomplete dissolution or visible particles C->D Failure G Peptide is dissolved C->G Success E Troubleshooting Step 1: Slightly acidify the solvent (e.g., 0.1% acetic acid) D->E F Troubleshooting Step 2: Gentle sonication E->F F->G Success H Issue persists: Consult manufacturer's specific recommendations F->H Failure

Caption: Workflow for dissolving lyophilized this compound.

Detailed Steps:

  • Initial Reconstitution: Attempt to dissolve the lyophilized powder in sterile, purified water.

  • Acidification: If solubility is poor, try a slightly acidic solvent, such as 0.1% acetic acid in water. The high isoelectric point (pI) of this compound suggests it will be more soluble at a pH below its pI.

  • Gentle Sonication: If aggregates persist, use a bath sonicator for a short duration to aid dissolution. Avoid vigorous vortexing which can sometimes promote aggregation.

Problem 2: Solution becomes cloudy or forms precipitates during an experiment.

This can be triggered by changes in buffer composition, pH, temperature, or peptide concentration.

Troubleshooting Signaling Pathway:

G cluster_0 Factors Influencing Aggregation cluster_1 Troubleshooting Strategies A High Peptide Concentration I This compound Aggregation A->I B Suboptimal pH (close to pI) B->I C High Temperature (>40°C) C->I D Incompatible Buffer Components D->I E Decrease Working Concentration F Adjust Buffer pH (away from pI) G Maintain Low Temperature H Screen Different Buffers/Additives I->E I->F I->G I->H G A Harvest Cells and Lyse B Centrifuge to Isolate Inclusion Bodies A->B C Wash Inclusion Bodies B->C D Solubilize in Denaturant (e.g., 8M Urea, 6M Guanidine HCl) C->D E Refold by Rapid Dilution or Dialysis into Refolding Buffer D->E F Purify Refolded Peptide (e.g., Chromatography) E->F G Characterize for Activity and Aggregation State F->G

References

Technical Support Center: Enhancing Epinecidin-1 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Epinecidin-1.

Frequently Asked Questions (FAQs)

Q1: What is the baseline bioavailability of unmodified this compound?

A1: The bioavailability of this compound is known to be low. Studies have shown that subcutaneous and intraperitoneal injections in mice resulted in a bioavailability of 4.4%.[1][2] Intravenous injection in rats showed a higher initial concentration, but it decreased over time, with a bioavailability of 15.3% at 10 minutes post-injection.[3] The half-life of this compound in tilapia has been reported to be between 60 and 80 minutes following injection.[4]

Q2: What are the primary challenges limiting this compound bioavailability?

A2: The primary challenges are its susceptibility to enzymatic degradation in the gastrointestinal tract and blood plasma, and rapid clearance by the liver and kidney.[1][2] The linear structure of the peptide makes it vulnerable to proteolytic enzymes.[1]

Q3: What are the general strategies to improve the bioavailability of peptides like this compound?

A3: Several strategies can be employed to enhance peptide bioavailability by improving stability and circulation time. These include:

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing specific amino acids with others (e.g., lysine) or with D-amino acids or non-natural amino acids can enhance stability.[1][5]

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.[1]

    • Peptide Stapling: Introducing a synthetic brace to lock the peptide in its bioactive alpha-helical conformation can improve stability and in vivo potency.[6]

    • Cyclization: Linking the C- and N-termini can increase resistance to enzymatic degradation.[1]

  • Formulation Strategies:

    • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation and improve its delivery.[1]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, shielding it from enzymatic degradation and reducing kidney clearance.

Q4: Have any specific modifications been successfully applied to this compound to improve its stability?

A4: Yes, a glycine-to-lysine substituted variant of this compound has been developed. This modification resulted in a peptide with a repeating KXXK motif, which led to enhanced stability and a twofold increase in helical propensity, along with stronger antimicrobial activity.[5] Another study designed an improved variant, "Var-1," with enhanced function and stability.[7]

Troubleshooting Guides

Issue 1: Low In Vivo Efficacy Despite High In Vitro Activity
Possible Cause Troubleshooting/Suggested Experiment
Rapid Enzymatic Degradation 1. Amino Acid Substitution: Synthesize an this compound variant with glycine and the first histidine replaced by lysine to create a repeating KXXK motif.[5] 2. Terminal Capping: Synthesize this compound with an acetylated N-terminus and an amidated C-terminus. 3. Incorporate D-Amino Acids: Substitute L-amino acids at known protease cleavage sites with their D-isomers.
Poor Pharmacokinetic Profile (Rapid Clearance) 1. PEGylation: Conjugate this compound with PEG molecules of varying sizes and assess the pharmacokinetic profile in an animal model. 2. Lipidation: Attach a lipid chain (e.g., palmitic acid) to the peptide to promote binding to serum albumin and extend its half-life.
Suboptimal Route of Administration 1. Comparative Pharmacokinetic Study: Administer this compound via different routes (intravenous, subcutaneous, intraperitoneal) and measure serum concentrations over time to determine the optimal administration route for your application.[3]
Issue 2: Instability of this compound in Experimental Buffers or Media
Possible Cause Troubleshooting/Suggested Experiment
Protease Contamination in Buffers/Media 1. Add Protease Inhibitors: Supplement your experimental buffers and media with a cocktail of protease inhibitors. 2. Use Protease-Free Reagents: Ensure all reagents and water are certified protease-free.
pH and Temperature Sensitivity 1. Stability Profiling: Assess the stability of this compound across a range of pH values and temperatures to determine the optimal conditions for your experiment. One study noted that a temperature rise from 25°C to 40°C significantly reduced the antimicrobial activity of this compound.[4]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Unmodified this compound

Administration Route Animal Model Bioavailability (%) Time Point Peak Serum Concentration (ng/mL) Half-life (min)
Intravenous (IV)Wistar Rats15.310 min3,833-
Subcutaneous (SC)Wistar Rats4.410 min< 1,100-
Intraperitoneal (IP)Wistar Rats4.410 min< 1,100-
Intravenous (IV)Tilapia---60-80

Data extracted from Pan et al., 2014 and Pan et al., 2007.[1][3]

Table 2: Stability of this compound and a Modified Variant

Peptide Modification Key Stability Finding
This compound-Activity reduced at 40°C (MIC increased from 9.7 µg/ml to 312 µg/ml against MRSA).[4]
Glycine-to-lysine replaced-epi-1Glycine and first histidine replaced by lysine.[5]Gained stability and a twofold increase in helical propensity.[5]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Glycine-to-Lysine Substituted this compound

This protocol is based on the methodology described for creating a more stable this compound variant.[5]

  • Gene Synthesis: The gene for the glycine-to-lysine replaced-epi-1 (GK-epi-1) is generated using overlap extension PCR. This involves designing primers that introduce the desired lysine codons in place of the glycine and histidine codons.

  • Cloning: The synthesized GK-epi-1 gene is then cloned into an expression vector, such as pET-32a. This vector can produce the peptide as a fusion protein (e.g., with thioredoxin), which can aid in expression and purification.

  • Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., C43 (DE3)). Protein expression is induced, typically with IPTG.

  • Purification: The fusion protein is purified from the cell lysate using affinity chromatography (e.g., a His-tag purification system if the vector includes a His-tag).

  • Cleavage: The active GK-epi-1 peptide is released from the fusion protein by enzymatic cleavage (e.g., with enterokinase if a cleavage site is engineered between the fusion tag and the peptide).

  • Final Purification: The released peptide is further purified to homogeneity using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Stability and Activity Assessment: The purified GK-epi-1 is then evaluated for its antimicrobial activity (e.g., by determining the Minimum Inhibitory Concentration - MIC) and stability under various conditions (e.g., temperature, presence of proteases) and compared to the wild-type this compound.

Visualizations

experimental_workflow cluster_synthesis Gene Synthesis & Cloning cluster_expression Protein Expression & Purification cluster_processing Peptide Processing cluster_analysis Analysis synthesis Overlap Extension PCR cloning Cloning into pET-32a synthesis->cloning expression Expression in E. coli cloning->expression purification1 Affinity Chromatography expression->purification1 cleavage Enzymatic Cleavage purification1->cleavage purification2 RP-HPLC cleavage->purification2 analysis Stability & Activity Assays purification2->analysis

Caption: Workflow for producing and evaluating a modified this compound variant.

logical_relationship cluster_challenges Challenges to Bioavailability cluster_strategies Improvement Strategies cluster_outcome Desired Outcome degradation Enzymatic Degradation chem_mod Chemical Modification degradation->chem_mod addressed by clearance Rapid Clearance formulation Nanoformulation clearance->formulation addressed by aa_sub Amino Acid Substitution chem_mod->aa_sub terminal_mod Terminal Modification chem_mod->terminal_mod stapling Peptide Stapling chem_mod->stapling bioavailability Improved Bioavailability chem_mod->bioavailability formulation->bioavailability

Caption: Strategies to overcome challenges for improved this compound bioavailability.

References

Validation & Comparative

Epinecidin-1 vs. Vancomycin for MRSA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the exploration of novel therapeutic agents. This guide provides a detailed, objective comparison of Epinecidin-1, an antimicrobial peptide (AMP), and vancomycin, a glycopeptide antibiotic that is a standard-of-care treatment for MRSA infections. The following sections present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity, supported by experimental data and detailed protocols.

Mechanism of Action

This compound and vancomycin employ fundamentally different mechanisms to exert their antimicrobial effects against MRSA.

This compound: As a cationic antimicrobial peptide, this compound primarily targets the bacterial cell membrane. Its positively charged amino acid residues are electrostatically attracted to the negatively charged components of the MRSA cell membrane, such as lipoteichoic acid. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.[1][2] Beyond direct membrane disruption, evidence suggests that this compound may also interact with intracellular targets, contributing to its multifaceted antimicrobial activity.[1]

Vancomycin: This glycopeptide antibiotic inhibits a critical step in bacterial cell wall synthesis.[3][4][5] Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine termini of lipid II, a precursor molecule for peptidoglycan synthesis.[3][6] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the cross-linking of the peptidoglycan layer. The compromised cell wall integrity leads to bacterial cell death.[3][5]

Signaling Pathway Diagrams

cluster_epinecidin This compound Mechanism Epi1 This compound Membrane MRSA Cell Membrane Epi1->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Destabilization Lysis Cell Lysis Pore->Lysis

This compound Mechanism of Action

cluster_vancomycin Vancomycin Mechanism Vanco Vancomycin LipidII Lipid II (D-Ala-D-Ala) Vanco->LipidII Binding Transpeptidation Transpeptidation (Cross-linking) Vanco->Transpeptidation Inhibition LipidII->Transpeptidation CellWall Peptidoglycan Synthesis Transpeptidation->CellWall Lysis Cell Lysis CellWall->Lysis Failure leads to

Vancomycin Mechanism of Action

In Vitro Efficacy

The in vitro activity of this compound and vancomycin against MRSA has been evaluated through the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.

ParameterThis compoundVancomycinReference(s)
MIC (mg/L) 16 (median)2 (median)[7][8]
MIC Range (mg/L) 6 - 500.5 - 2[8][9]
MBC/MIC Ratio Not consistently reportedNot consistently reported
Time-Kill Kinetics Rapid bactericidal activity, with a >4-log reduction in MRSA counts within 4 hours.Slower bactericidal activity, achieving 95% killing at 24 hours.[10][11]

Key Findings: While vancomycin demonstrates a lower MIC against MRSA, indicating higher potency on a concentration basis, this compound exhibits significantly more rapid bactericidal activity. This rapid killing effect is a crucial advantage in treating acute and severe infections.

In Vivo Efficacy

Preclinical studies in animal models provide valuable insights into the therapeutic potential of this compound compared to vancomycin for MRSA infections.

Murine Skin Infection Model

In a mouse model of MRSA-infected skin injuries, this compound treatment resulted in the survival of all animals from a lethal dose of MRSA, whereas untreated and methicillin-treated mice succumbed to the infection within four days.[12][13] Furthermore, this compound promoted wound closure and angiogenesis at the site of injury.[12]

Porcine Sepsis Model

A study utilizing a pyemia pig model of MRSA infection demonstrated the superior efficacy of this compound over vancomycin.

Treatment GroupSurvival RateReference(s)
MRSA alone0%[14]
Vancomycin (0.5 mg/kg)80%[14]
This compound (2.5 mg/kg)100%[14]

In addition to improved survival, this compound treatment led to a significant reduction in MRSA counts in the blood and various organs (liver, kidney, heart, and lungs) compared to vancomycin.[14] this compound also attenuated the systemic inflammatory response by reducing serum levels of C-reactive protein (CRP) and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[10][14]

Cytotoxicity against Mammalian Cells

An essential aspect of drug development is assessing the potential toxicity of a compound to host cells.

CompoundCell Line(s)Cytotoxic EffectsReference(s)
This compound HaCaT (human keratinocytes), BHK-21 (baby hamster kidney)No significant cytotoxicity observed at concentrations up to 31.25 µg/mL on HaCaT cells.[6] CC50 for BHK-21 cells was 19.5 µg/mL.[11][6][11]
Vancomycin HUVECs (human umbilical vein endothelial cells), primary human osteoblasts, muscle cellsTime and concentration-dependent cytotoxicity observed. A 50% lethal dose on HUVECs was 5 mg/mL after 24 hours, decreasing to 2.5 mg/mL after 72 hours. Toxic effects on osteoblasts and muscle cells were also noted at various concentrations.[12][12]

Key Findings: this compound demonstrates a favorable safety profile with lower cytotoxicity towards mammalian cells at its effective antimicrobial concentrations compared to vancomycin.

Experimental Protocols

Workflow for In Vitro and In Vivo Comparison

cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_safety Safety Assessment start Start mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assay start->time_kill mouse_model Murine Skin Infection Model start->mouse_model pig_model Porcine Sepsis Model start->pig_model cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity data_analysis Data Analysis & Comparison mic->data_analysis time_kill->data_analysis mouse_model->data_analysis pig_model->data_analysis cytotoxicity->data_analysis end Conclusion data_analysis->end

Comparative Experimental Workflow
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and vancomycin in an appropriate solvent at a concentration of 1280 mg/L.

  • Preparation of Bacterial Inoculum: Culture MRSA on a suitable agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay
  • Preparation: Prepare tubes containing CAMHB with the antimicrobial agents at concentrations corresponding to multiples of their predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antimicrobial agent.

  • Inoculation: Inoculate each tube with an MRSA suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline.

  • Enumeration: Plate the dilutions onto appropriate agar plates and incubate at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mammalian Cell Cytotoxicity: MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes or HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vancomycin. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the untreated control.

Conclusion

This compound presents a promising alternative to vancomycin for the treatment of MRSA infections. While vancomycin remains a potent antibiotic, this compound offers several key advantages, including a distinct mechanism of action that may be less susceptible to existing resistance pathways, significantly more rapid bactericidal activity, and a superior safety profile with lower cytotoxicity to mammalian cells. In vivo studies in both murine and porcine models have demonstrated the robust efficacy of this compound in resolving MRSA infections and improving survival rates, often outperforming vancomycin. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human patients. The data presented in this guide underscores the importance of continued research and development of antimicrobial peptides as a next-generation strategy to combat the growing challenge of antibiotic-resistant bacteria.

References

Synergistic Antimicrobial Power: Epinecidin-1 in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

The rising threat of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as Epinecidin-1 (Epi-1). Epi-1, a cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated a broad spectrum of antimicrobial activity.[1][2][3] When used in conjunction with traditional antibiotics, Epi-1 exhibits synergistic effects, enhancing the efficacy of these drugs against multi-drug resistant pathogens and potentially reducing the required therapeutic dose.[4][5] This guide provides a comparative analysis of the synergistic effects of Epi-1 with various conventional antibiotics, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Activity

The synergy between this compound and conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated to determine if the combined effect of two antimicrobial agents is synergistic, additive, indifferent, or antagonistic. A FICI value of ≤ 0.5 is generally considered synergistic, >0.5 to 1 is additive, >1 to 4 is indifferent, and >4 is antagonistic.[2]

The table below summarizes the synergistic effects observed in various studies between this compound and different antibiotics against a range of bacterial pathogens.

PathogenAntibioticFICI ValueInterpretationReference
Methicillin-resistant Staphylococcus aureus (MRSA)VancomycinMedian: 0.75 (0.5-0.75)Additive to Synergistic[1][6]
Methicillin-resistant Staphylococcus aureus (MRSA)Kanamycin0.4Synergistic[6]
Methicillin-resistant Staphylococcus aureus (MRSA)Streptomycin0.4Synergistic[6]
Helicobacter pylori (antibiotic-resistant)Amoxicillin, Metronidazole, ClarithromycinSignificantly Lowered MICSynergistic[4][5][7]
Various Nosocomial PathogensAmpicillinConcentration-dependentSynergistic and Additive[2][8][9]
Various Nosocomial PathogensKanamycinConcentration-dependentSynergistic and Additive[2][8][9]
Various Nosocomial PathogensVancomycinConcentration-dependentSynergistic and Additive[2][8][9]

Experimental Protocols

The evaluation of synergistic antimicrobial activity involves specific and standardized laboratory procedures. The most common methods employed in the cited studies are the microbroth dilution technique for determining the Minimum Inhibitory Concentration (MIC) and the checkerboard titration method for assessing synergy.

1. Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Suspension Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted in a growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The antimicrobial agents (this compound and the conventional antibiotic) are serially diluted in separate rows of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

2. Checkerboard Titration Method for Synergy Testing

This method is a two-dimensional variation of the microbroth dilution technique used to assess the effect of antimicrobial combinations.

  • Plate Setup: A 96-well plate is set up where concentrations of this compound are serially diluted along the y-axis, and concentrations of the conventional antibiotic are serially diluted along the x-axis. This creates a matrix of wells containing various combinations of the two agents.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated as described for the MIC test.

  • Data Analysis and FICI Calculation: After incubation, the wells are checked for turbidity. The MIC of each drug in the combination is determined. The FICI is then calculated using the following formula:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis Bact_Culture Bacterial Culture (e.g., MRSA) Standardize Standardize Inoculum (0.5 McFarland) Bact_Culture->Standardize Inoculate Inoculate Plate with Standardized Bacteria Standardize->Inoculate Plate 96-Well Microtiter Plate Serial_Epi1 Serial Dilution of This compound (Drug A) Serial_Abx Serial Dilution of Antibiotic (Drug B) Serial_Epi1->Inoculate Serial_Abx->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read_Results Read Turbidity (Determine MICs) Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI

Caption: Workflow for Checkerboard Synergy Testing.

Proposed Mechanism of Synergistic Action

The synergy between this compound and conventional antibiotics is believed to stem from their distinct but complementary mechanisms of action.[6] this compound primarily targets the bacterial cell membrane, while many conventional antibiotics act on intracellular targets.

This compound, being a cationic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[2][8] Its proposed mechanism involves:

  • Membrane Binding: Epi-1 binds to the outer surface of the bacterial membrane.

  • Membrane Disruption and Pore Formation: Upon binding, the peptide inserts itself into the lipid bilayer, disrupting its integrity and forming pores or channels.[8][9] This permeabilization of the membrane leads to the leakage of essential ions and metabolites, ultimately causing cell death.[7]

This membrane disruption by this compound facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets—such as ribosomes (targeted by aminoglycosides like kanamycin and streptomycin) or cell wall synthesis machinery (targeted by vancomycin)—more easily and at lower concentrations.[6] This enhanced uptake is the likely basis for the observed synergistic effect.

mechanism_of_synergy cluster_cell Bacterial Cell Membrane Bacterial Membrane Intracellular_Target Intracellular Target (e.g., Ribosome, DNA) Membrane->Intracellular_Target Facilitates Entry Epi1 This compound Epi1->Membrane Binds to & Disrupts Forms Pores Antibiotic Conventional Antibiotic Antibiotic->Intracellular_Target Inhibits Target

Caption: Proposed Mechanism of this compound Synergy.

References

Epinecidin-1 in Focus: A Comparative Analysis with Piscidin Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial peptides (AMPs) is critical for harnessing their therapeutic potential. This guide provides a detailed comparison of Epinecidin-1, a potent AMP, with other members of the piscidin family, supported by experimental data and methodologies.

This compound, originally isolated from the orange-spotted grouper (Epinephelus coioides), is a cationic antimicrobial peptide that has garnered significant attention for its broad-spectrum antimicrobial, anti-cancer, and immunomodulatory activities.[1][2][3] It belongs to the piscidin family, a group of AMPs found in fish that are characterized by their amphipathic α-helical structure.[4][5] This structure is crucial for their primary mechanism of action, which involves the disruption and permeabilization of microbial cell membranes, often through the formation of toroidal pores.[6][7][8]

Structural and Functional Hallmarks of Piscidins

Piscidins are a diverse family of peptides, typically ranging from 22 to 40 amino acids in length.[5] Their amphipathic nature, with distinct hydrophobic and hydrophilic regions, allows them to interact with and insert into the lipid bilayers of microbial membranes.[7][8] The positive charge of these peptides, contributed by residues like arginine, lysine, and histidine, facilitates their initial electrostatic attraction to the negatively charged components of bacterial and fungal cell walls.[7][9] The piscidin family includes well-studied peptides such as moronecidin, pleurocidin, chrysophsin, and myxinidin.[4]

Comparative Performance: this compound vs. Other Piscidins

This compound has demonstrated a range of pharmacological activities that position it as a promising candidate for therapeutic development.[1][10] Its performance, particularly in terms of antimicrobial efficacy and selectivity, is a key area of research.

A synthetic version of this compound, often referred to as Epi-1, has shown potent activity against a wide array of pathogens, including multidrug-resistant bacteria.[1][10] For instance, Epi-1 exhibited a minimal inhibitory concentration (MIC) of 3.12 μg/mL against a multidrug-resistant Pseudomonas aeruginosa strain, a significantly lower concentration than that of the conventional antibiotic imipenem (200 μg/mL).[10] It is also effective against various strains of Helicobacter pylori, with MIC values between 8 and 12 μg/mL.[10] When compared to other piscidins, the antimicrobial potency can vary. For example, Tilapia piscidin 4 (TP4) has been reported to have superior antimicrobial activity compared to this compound.[11]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Other Piscidins against various pathogens.

PeptidePathogenMIC (μg/mL)Reference
This compoundPseudomonas aeruginosa (MDR)3.12[10]
This compoundHelicobacter pylori8-12[10]
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)16-32[12]
Piscidin 1Lactococcus garvieaeSimilar to Piscidin 3[13]
Piscidin 3Lactococcus garvieaeHigher than Piscidin 1[13]

Note: This table is a representation and specific values can vary between studies and strains.

Beyond direct antimicrobial action, this compound exhibits significant immunomodulatory effects.[14] It can regulate the host's innate immune response to infection and mediate the secretion of cytokines.[14] This dual action of killing pathogens and modulating the immune response is a highly attractive feature for therapeutic applications. This compound has also demonstrated anti-cancer and wound-healing properties.[1][2] While other piscidins also play a role in the innate immune system of fish, the extent of their immunomodulatory activities in mammalian systems is an area of ongoing research.[4][15]

Mechanism of Action: A Deeper Dive

The primary mechanism of action for piscidins, including this compound, is the disruption of cell membranes. The process can be visualized as a series of steps:

Piscidin Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Piscidin Piscidin Binding Electrostatic Binding Piscidin->Binding Initial Attraction Insertion Hydrophobic Insertion Binding->Insertion Conformational Change Pore Toroidal Pore Formation Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for piscidin family peptides.

This model, often referred to as the "toroidal pore" model, suggests that the peptides aggregate and induce the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups.[7][8] This leads to the leakage of essential ions and metabolites, ultimately resulting in cell death. Some AMPs can also translocate across the membrane to interact with intracellular targets.[14]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate and compare antimicrobial peptides.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

MIC Assay Workflow Prep Prepare serial dilutions of peptide Inoc Inoculate with standardized bacterial suspension Prep->Inoc Incub Incubate at optimal temperature and time Inoc->Incub Read Visually or spectrophotometrically assess growth Incub->Read MIC Determine lowest concentration with no visible growth Read->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Peptide Preparation: A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the peptide dilution is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

  • RBC Preparation: Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: The washed RBC suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour).

  • Controls: A negative control (RBCs in buffer) and a positive control (RBCs in a solution that causes 100% lysis, such as Triton X-100) are included.

  • Measurement: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured by reading the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

This compound stands out as a highly potent member of the piscidin family with a broad range of therapeutic activities. Its strong antimicrobial efficacy, coupled with its immunomodulatory functions, makes it a compelling candidate for further drug development. However, a comprehensive comparison with other piscidins requires standardized, head-to-head studies evaluating a wide range of biological activities and toxicities. Future research should focus on elucidating the specific structural features that contribute to the enhanced activities of certain piscidins, which will be invaluable for the rational design of novel and improved antimicrobial therapeutics.

References

Comparative Analysis of Epinecidin-1 and Human Beta-Defensin-3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antimicrobial and anticancer properties of the marine-derived peptide Epinecidin-1 and the human innate immune peptide beta-defensin-3, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of this compound (Epi-1), a synthetic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), and human beta-defensin-3 (hBD-3), a key component of the human innate immune system.[1][2] Both peptides have garnered significant interest for their potent antimicrobial and anticancer activities. This document aims to equip researchers, scientists, and drug development professionals with a detailed comparison of their performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

General Characteristics

This compound is a 21-amino acid synthetic peptide derived from the original 67-amino acid prepropeptide.[3] It possesses a cationic and amphipathic α-helical structure, which is a common feature of many antimicrobial peptides (AMPs).[1] Human beta-defensin-3 is a 45-amino acid cationic peptide characterized by a structure containing three intramolecular disulfide bonds, which contribute to its stability and activity.[4] hBD-3 is notably salt-insensitive, retaining its antimicrobial efficacy even at physiological salt concentrations.[5]

Antimicrobial Activity: A Head-to-Head Comparison

Both this compound and hBD-3 exhibit broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and hBD-3 against various bacterial isolates. Lower MIC values indicate higher antimicrobial potency.

MicroorganismThis compound MIC (mg/L)hBD-3 MIC (mg/L)Reference
Staphylococcus aureus (MRSA)16 - 322 - 32[6][7]
Klebsiella pneumoniae (Carbapenem-resistant)Not specified in direct comparison8 (4-16)[6]
Klebsiella aerogenes (Carbapenem-resistant)Not specified in direct comparison8 (4-16)[6]
Pseudomonas aeruginosa (Carbapenem-resistant)Not specified in direct comparison4 (4-8)[6]
Acinetobacter baumannii (Carbapenem-resistant)Not specified in direct comparison16 (12-32)[6]
Helicobacter pylori8 - 12Not specified[3]

Note: The data for carbapenem-resistant strains for this compound was not available in the direct comparative study cited.

A study investigating the in vitro activity of these peptides against carbapenem-resistant Gram-negative bacteria found that hBD-3 was effective at concentrations ranging from 2 to 32 mg/L.[6][8][9] this compound has also demonstrated efficacy against a wide spectrum of MRSA clinical isolates with MICs between 16 to 32 mg/L.[6][7] In a murine sepsis model, both hBD-3 monotherapy and a combination of hBD-3 and Epi-1 increased survival rates in infections caused by K. pneumoniae and P. aeruginosa.[6]

Anticancer Activity: A Comparative Overview

Both peptides have demonstrated cytotoxic effects against various cancer cell lines, while showing less toxicity towards normal mammalian cells.[10]

Quantitative Anticancer Data

The following table presents the 50% inhibitory concentration (IC50) values for this compound and hBD-3 against different cancer cell lines.

Cell LinePeptideIC50 (µM)Reference
HeLa (Cervical Cancer)hBD-3~8-20[11]
HL-60 (Leukemia)hBD-3~8-20[11]
Jurkat (T-cell Leukemia)hBD-3~8-20[11]
U937 (Lymphoma)hBD-3~8-20[11]
PC3 (Prostate Cancer)hBD-3~8-20[11]
A549 (Lung Cancer)hBD-3Induces significant cell damage at 70 µg/ml (~14 µM)[12]
BHK-21 (Baby Hamster Kidney)This compoundCC50: 19.5 µg/ml (~8.4 µM)[3][13]
Synovial Sarcoma CellsThis compoundNot specified[14]
Glioblastoma CellsThis compoundNot specified[14]

hBD-3 exhibits dose-dependent cytotoxicity against a range of tumor cell lines with IC50 values in the low micromolar range.[11] this compound has also been reported to have anticancer properties against several cancer cell lines, including synovial sarcoma and glioblastoma cells.[14] A study on non-small cell lung cancer cells showed that this compound can induce cell death via mitochondrial damage.[14]

Mechanisms of Action

While both peptides target cell membranes, their detailed mechanisms of action involve multiple pathways.

This compound: Mechanism of Action

This compound's primary mode of action is believed to be the disruption of the cell membrane, leading to cell lysis.[1] However, its activity is more complex, involving intracellular targets as well.[1] In cancer cells, Epi-1 can disrupt mitochondrial membrane integrity, leading to ATP depletion and apoptosis.[1][15] It has also been suggested to trigger the death receptor signaling pathway.[1][15] Furthermore, this compound can modulate the host immune response by downregulating the MyD88 protein, an essential signal transducer in the Toll-like receptor (TLR) signaling pathway, via the proteasome degradation pathway.[3][16]

Epinecidin1_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Epi1 This compound Membrane Bacterial/Cancer Cell Membrane Epi1->Membrane Binds to Mito Mitochondria Epi1->Mito Translocates & Interacts with MyD88 MyD88 Epi1->MyD88 Induces Smurf E3 Ligase Pore Pore Formation/ Membrane Disruption Membrane->Pore Induces Lysis Cell Lysis Pore->Lysis MitoDys Mitochondrial Dysfunction Mito->MitoDys Apoptosis Apoptosis MitoDys->Apoptosis Proteasome Proteasome Degradation MyD88->Proteasome Leads to Inflammation Inflammation Proteasome->Inflammation Reduces

Caption: Mechanism of action for this compound.

Human Beta-Defensin-3: Mechanism of Action

The antimicrobial activity of hBD-3 is proposed to involve interference with the spatial organization of membrane-bound enzyme complexes, such as those involved in cell wall biosynthesis, rather than forming defined transmembrane pores.[17] It can cause rapid killing without significant membrane depolarization.[17] In addition to its direct antimicrobial effects, hBD-3 is a potent immunomodulator.[18] It can activate fibroblasts and promote wound healing through the FGFR1/JAK2/STAT3 signaling pathway.[18] hBD-3 also influences inflammatory responses by targeting TLR signaling pathways, specifically affecting both MyD88-dependent and TRIF-dependent pathways to inhibit the transcription of pro-inflammatory genes.[4] In the context of cancer, hBD-3 can enhance lymphatic invasion of oral squamous cell carcinoma by being upregulated by LPS via the EGFR signaling pathway.[19]

hBD3_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular hBD3 hBD-3 TLR4 TLR4 hBD3->TLR4 Modulates FGFR1 FGFR1 hBD3->FGFR1 Activates ProInflam Pro-inflammatory Gene Transcription hBD3->ProInflam Inhibits Metastasis Lymphatic Invasion (OSCC) hBD3->Metastasis Enhances LPS LPS EGFR EGFR LPS->EGFR MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF JAK2 JAK2 FGFR1->JAK2 EGFR_path EGFR Signaling EGFR->EGFR_path NFkB NF-κB MyD88->NFkB TRIF->NFkB NFkB->ProInflam STAT3 STAT3 JAK2->STAT3 WoundHealing Wound Healing STAT3->WoundHealing Promotes EGFR_path->hBD3 Upregulates

Caption: Signaling pathways modulated by hBD-3.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and hBD-3.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow A Prepare bacterial suspension (e.g., 1-2 x 10^8 CFU/mL) C Inoculate each well with the bacterial suspension A->C B Prepare serial two-fold dilutions of This compound or hBD-3 in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: the lowest concentration with no visible bacterial growth D->E

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Bacterial Culture: A pure colony of the test bacterium is cultured on a suitable solid nutrient medium. A fresh morning culture is used to prepare a suspension in sterile saline, adjusted to a McFarland turbidity standard of 0.5.[6]

  • Peptide Dilution: Serial two-fold dilutions of the antimicrobial peptides (this compound or hBD-3) are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT or XTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic effects of the peptides on cancer cell lines.

Cytotoxicity_Workflow A Seed cancer cells in a 96-well plate (e.g., 1 x 10^5 cells/mL) B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of This compound or hBD-3 B->C D Incubate for a specified period (e.g., 24-48 hours) C->D E Add MTT or XTT reagent to each well D->E F Incubate to allow formazan formation E->F G Measure absorbance at the appropriate wavelength F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.[12]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or hBD-3. Control wells receive the vehicle control.

  • Incubation: The cells are incubated with the peptides for a predetermined period (e.g., 24 or 48 hours).[12]

  • MTT/XTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.

  • Formazan Formation: The plate is incubated for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 492 nm for XTT).[12]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the peptide that inhibits 50% of cell growth) is determined.

Conclusion

Both this compound and human beta-defensin-3 are promising candidates for the development of novel antimicrobial and anticancer therapeutics. This compound demonstrates potent activity against a range of bacteria, including clinically relevant strains like H. pylori, and exhibits anticancer effects through mitochondrial and death receptor pathways. Human beta-defensin-3, a natural component of the human immune system, shows broad-spectrum antimicrobial efficacy, particularly against antibiotic-resistant bacteria, and possesses significant immunomodulatory and wound-healing properties. Its anticancer effects are linked to the modulation of key signaling pathways.

The choice between these peptides for a specific application will depend on the target pathogen or cancer type, the desired mechanism of action (direct cytotoxicity versus immunomodulation), and considerations of potential off-target effects. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and safety profiles. This guide provides a foundational comparative analysis to aid researchers in navigating the promising field of therapeutic peptides.

References

Epinecidin-1: A Potent Antimicrobial Peptide Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial agents. Epinecidin-1, a synthetic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's efficacy against MDR bacteria with other alternatives, supported by experimental data and detailed protocols to assist researchers in their investigations.

Superior Antibacterial Efficacy Against MDR Pathogens

This compound has demonstrated potent bactericidal activity against a broad spectrum of MDR bacteria, often outperforming conventional antibiotics. Its efficacy is highlighted by low Minimum Inhibitory Concentration (MIC) values against clinically significant pathogens.

Table 1: Comparative MIC Values of this compound and Conventional Antibiotics Against Multidrug-Resistant Bacteria

Bacterial StrainThis compound MIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)6.25 - 16Vancomycin2[1][2]
MDR Pseudomonas aeruginosa R strain3.12Imipenem200[1][3]
Pseudomonas aeruginosa ATCC 1966050Imipenem3.12[1][3]
MDR Helicobacter pylori8 - 12--[4]

Mechanism of Action: A Dual Approach

This compound exerts its antimicrobial effects through a dual mechanism of action, combining direct bacterial membrane disruption with immunomodulation.

Direct Antibacterial Activity: Like many cationic antimicrobial peptides, this compound's primary mode of action involves the permeabilization and disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death.

Immunomodulatory Effects: this compound also modulates the host's immune response to infection. It can suppress the inflammatory cascade induced by bacterial components like lipopolysaccharide (LPS). This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway through the degradation of the MyD88 adapter protein. This immunomodulatory activity helps to control the excessive inflammation often associated with severe bacterial infections and sepsis.

Epinecidin1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds Epinecidin1 This compound MyD88 MyD88 Epinecidin1->MyD88 induces degradation via TLR4->MyD88 activates Proteasome Proteasome MyD88->Proteasome degraded by Inflammation Pro-inflammatory Cytokine Production MyD88->Inflammation leads to

Figure 1: Simplified signaling pathway of this compound's immunomodulatory effect on the TLR4/MyD88 pathway.

In Vivo Efficacy: Superior Survival Rates in Animal Models

The therapeutic potential of this compound has been validated in various animal models of MDR infections, where it has demonstrated a significant improvement in survival rates compared to untreated controls and, in some cases, conventional antibiotics.

Table 2: In Vivo Efficacy of this compound in Animal Models of MDR Infections

Animal ModelBacterial StrainThis compound TreatmentOutcomeReference
Mouse SepsisMDR P. aeruginosa R5 µg/g, intraperitoneal93.3% survival at 7 days[3]
Pig PyemiaMRSA2.5 mg/kg, intravenous100% survival at 7 days[5][6]
Pig Burn WoundMRSA9 mg/mL, topicalComplete wound healing in 25 days[7][8]

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria dispense Dispense bacteria and peptide dilutions into 96-well plate prep_bacteria->dispense prep_peptide Prepare serial dilutions of this compound prep_peptide->dispense incubate Incubate at 37°C for 16-20 hours dispense->incubate read_results Visually assess for turbidity or measure OD600 incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Peptide Dilution: Prepare a stock solution of this compound. Perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assays

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes, NIH3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 to 100 µg/mL).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay

This assay evaluates the lytic effect of this compound on red blood cells.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of this compound.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm. The percentage of hemolysis is calculated relative to the positive control.

In Vivo Infection Models

Mouse Model of Pseudomonas aeruginosa Sepsis

Protocol:

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Bacterial Challenge: Prepare a mid-log phase culture of a multidrug-resistant P. aeruginosa strain. Inject the mice intraperitoneally with a lethal dose of the bacteria (e.g., 1 x 10^7 CFU/mouse).

  • Treatment: Administer this compound (e.g., 5 µg/g of body weight) intraperitoneally at various time points post-infection (e.g., 30 minutes, 1 hour, 2 hours).

  • Monitoring: Monitor the survival of the mice for at least 7 days.

  • Bacterial Load Determination (Optional): At specific time points, euthanize a subset of mice, and homogenize organs (e.g., liver, spleen, lungs). Plate serial dilutions of the homogenates on appropriate agar to determine the bacterial load.

Pig Model of MRSA Infection

Protocol:

  • Animal Model: Use young domestic pigs (e.g., 10-15 kg).

  • Bacterial Challenge: Induce pyemia by intravenously injecting a high dose of a clinical MRSA isolate (e.g., 1 x 10^9 CFU/kg).

  • Treatment: Thirty minutes post-infection, administer this compound intravenously at a therapeutic dose (e.g., 2.5 mg/kg of body weight). A control group should receive a vehicle control.

  • Monitoring: Monitor the pigs for clinical signs of sepsis and survival for at least 7 days.

  • Bacteremia and Organ Bacterial Load: Collect blood samples at different time points to determine the level of bacteremia. After the experimental period, euthanize the animals and collect organs to quantify the bacterial load.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant bacteria. Its potent bactericidal activity, coupled with its immunomodulatory properties, offers a promising alternative to conventional antibiotics. The experimental data and detailed protocols provided in this guide aim to facilitate further research and development of this compound as a novel anti-infective.

References

Validating Epinecidin-1's Anti-inflammatory Properties In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of Epinecidin-1, a novel antimicrobial peptide (AMP), with the well-characterized human cathelicidin peptide, LL-37. The information presented is supported by experimental data from various in vivo studies, with a focus on quantitative outcomes and detailed methodologies to aid in the evaluation and design of future research.

I. Comparative Analysis of In Vivo Anti-inflammatory Efficacy

This compound and LL-37 have both demonstrated significant anti-inflammatory effects in various preclinical in vivo models of inflammation and sepsis. The following tables summarize the key quantitative findings from studies investigating their efficacy.

Table 1: Reduction of Pro-inflammatory Cytokines in Sepsis Models

PeptideModelAnimalDosageCytokine ReductionSource(s)
This compound P. aeruginosa SepsisMice5 µg/gTNF-α, IL-6, IL-1β: Significantly decreased[1]
This compound MRSA-infected Skin TraumaMiceNot specifiedTNF-α, IL-6, MCP-1: Decreased serum levels[2]
This compound MRSA-infected Burn WoundsSwine9 mg/mL (topical)IL-6: Suppressed levels in the circulatory system[3]
LL-37 Cecal Ligation and Puncture (CLP) SepsisMiceNot specifiedIL-1β, IL-6, TNF-α: Modulated levels in peritoneal fluids and sera[4]
LL-37 Endotoxemia (LPS challenge)MiceNot specifiedPrevents macrophage activation and protects against lethal endotoxemia[5]

Table 2: Survival Rates in In Vivo Sepsis Models

PeptideModelAnimalDosageSurvival Rate OutcomeSource(s)
This compound P. aeruginosa SepsisMice0.005 mg/g88.4% survival with imipenem-resistant strain[1]
This compound Cecal Ligation and Puncture (CLP)MiceNot specifiedImproved survival rate[6]
LL-37 Cecal Ligation and Puncture (CLP) SepsisMiceNot specifiedImproved survival of septic mice[4]

II. Mechanisms of Anti-inflammatory Action

Both this compound and LL-37 exert their anti-inflammatory effects primarily by modulating the host's innate immune response to pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.

This compound:

  • LPS Neutralization: this compound directly binds to LPS, preventing its interaction with LPS-binding protein (LBP) and subsequent binding to Toll-like receptor 4 (TLR4).[6][7]

  • TLR Signaling Inhibition: It has been shown to suppress TLR2 internalization and downstream signaling pathways, including NF-κB, Akt, and p38 MAPK.[8]

  • MyD88 Degradation: this compound can induce the degradation of the adaptor protein MyD88 via the proteasome pathway, further dampening TLR signaling.[7]

LL-37:

  • LPS Neutralization: Similar to this compound, LL-37 can directly bind to and neutralize LPS, preventing TLR4 activation.[9][10]

  • Modulation of TLR Signaling: It can inhibit TLR-mediated inflammatory responses.[9]

  • Inhibition of Pyroptosis: LL-37 has been shown to suppress caspase-1 activation and pyroptosis in macrophages, a pro-inflammatory form of cell death.[4]

III. Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

A. Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is widely used to study systemic inflammation and the efficacy of anti-inflammatory agents.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • LPS Challenge: Mice are intraperitoneally (i.p.) injected with a lethal or sub-lethal dose of LPS (e.g., 5-15 mg/kg body weight) from E. coli or P. aeruginosa.[11][12]

  • Peptide Administration: this compound or the alternative peptide is administered, typically via i.p. or intravenous (i.v.) injection, either before, concurrently with, or after the LPS challenge.

  • Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, 12, 24 hours) post-LPS injection to measure cytokine levels.[1]

  • Readouts:

    • Survival Rate: Monitored over a period of 48-72 hours.

    • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA or multiplex assays.

    • Organ Damage: Histopathological analysis of organs such as the lungs and liver for signs of inflammation and injury.

B. Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[4]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve.

    • The cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce leakage of fecal contents into the peritoneal cavity.

    • The cecum is returned to the abdominal cavity, and the incision is closed.

  • Peptide Administration: The therapeutic peptide is typically administered i.v. or i.p. at a defined time point after the CLP surgery.[6]

  • Monitoring and Sample Collection:

    • Survival: Monitored for up to 7 days.

    • Bacterial Load: Peritoneal fluid and blood are collected to determine bacterial counts.[4]

    • Cytokine Levels: Peritoneal fluid and serum are analyzed for inflammatory cytokine concentrations.[4]

    • Immune Cell Infiltration: Peritoneal lavage is performed to quantify the influx of neutrophils and other immune cells.

IV. Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G This compound and LL-37 Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epinecidin1 This compound Epinecidin1->LPS Neutralizes MyD88 MyD88 Epinecidin1->MyD88 Promotes Degradation LL37 LL-37 LL37->LPS Neutralizes TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 Proteasome Proteasome MyD88->Proteasome IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces Transcription

Caption: Mechanism of this compound and LL-37 in modulating TLR4 signaling.

G In Vivo LPS-Induced Endotoxemia Experimental Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomly Assign to Treatment Groups acclimatization->grouping peptide_admin Administer this compound or Control grouping->peptide_admin lps_challenge Induce Endotoxemia (i.p. LPS injection) peptide_admin->lps_challenge monitoring Monitor Survival and Clinical Signs lps_challenge->monitoring sampling Collect Blood/Tissues at Time Points monitoring->sampling analysis Analyze Cytokines (ELISA) and Histopathology sampling->analysis end End analysis->end

Caption: Workflow for an in vivo LPS-induced endotoxemia study.

V. Conclusion

The available in vivo data strongly support the anti-inflammatory properties of this compound, positioning it as a promising therapeutic candidate for inflammatory and septic conditions. Its efficacy in reducing pro-inflammatory cytokines and improving survival in clinically relevant animal models is comparable to that of the well-studied peptide LL-37. The primary mechanism of action for both peptides involves the neutralization of bacterial endotoxins and the modulation of key inflammatory signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound. The detailed experimental protocols provided herein offer a framework for conducting such validation studies.

References

Cross-Species Activity of Epinecidin-1 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species biological activities of Epinecidin-1 (Epi-1), a potent antimicrobial peptide originally isolated from the orange-spotted grouper (Epinephelus coioides).[1] Synthesized versions of this cationic, alpha-helical peptide have demonstrated a broad spectrum of activity, including antibacterial, antifungal, antiviral, antiprotozoal, and anticancer effects, alongside immunomodulatory and wound-healing properties.[2][3] This document summarizes the quantitative data, details the experimental protocols used to generate this data, and visualizes the known mechanisms of action.

Data Presentation: A Comparative Overview of this compound's Efficacy

The following tables summarize the quantitative data on the diverse biological activities of this compound across various species and cell lines.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate9.7 - 39[2]
Pseudomonas aeruginosaATCC 1966050
Pseudomonas aeruginosaMDR Strain R3.12
Vibrio vulnificusATCC 275621.6
Escherichia coliDH5α3.2
Helicobacter pyloriATCC 435048 - 12
Listeria monocytogenesBCRC 149306.4[2]
Salmonella typhimuriumBCRC 107476.4[2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesStrainMIC (μg/mL)Reference
Candida albicansATCC 900283.2[2]
Cryptococcus neoformansBCRC 2150112.8[2]

Table 3: Antiviral Activity of this compound

VirusCell LineEC50 (μg/mL)CC50 (μg/mL)Selectivity Index (CC50/EC50)Reference
Foot-and-Mouth Disease Virus (FMDV)BHK-210.619.532.5[2]
Japanese Encephalitis Virus (JEV)BHK-21~1.0 (50% infection drop)>10Not specified[2]
Nervous Necrosis Virus (NNV)GF-1Not specified4Not specified[2]

Table 4: Anticancer Activity of this compound

Cancer Cell LineCell TypeIC50 (μg/mL)Reference
U937Human Leukemia~2.5 - 5.0[2]
HT1080Human Fibrosarcoma~2.5 - 5.0[2]
A549Human Lung Carcinoma>2.5[2]
HeLaHuman Cervical Carcinoma>2.5[2]
HepG2Human Hepatocellular Carcinoma>2.5[2]

Table 5: Antiprotozoal Activity of this compound

Protozoan SpeciesStrainMIC (μg/mL)Reference
Trichomonas vaginalisMetronidazole-sensitive12.5[2]
Trichomonas vaginalisMetronidazole-resistant25 - 62.5[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Bacterial or fungal colonies are picked from a fresh agar plate.

  • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.

  • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

b. Assay Procedure:

  • This compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • An equal volume of the prepared inoculum is added to each well.

  • Positive (inoculum without peptide) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours for bacteria, or at a temperature and duration suitable for fungal growth.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, therefore, their viability.

a. Cell Culture and Treatment:

  • Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Control wells with untreated cells and blank wells with medium only are included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

b. Assay Procedure:

  • After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) is calculated.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral agent.

a. Cell and Virus Preparation:

  • A confluent monolayer of a susceptible host cell line (e.g., BHK-21) is prepared in a multi-well plate.

  • A known titer of the virus is mixed with various concentrations of this compound and incubated for a short period.

b. Infection and Plaque Formation:

  • The cell monolayers are washed, and the virus-peptide mixtures are added to the wells.

  • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • The plates are incubated for a period sufficient for viral plaques (areas of cell death) to form.

c. Plaque Visualization and Quantification:

  • The cell monolayers are fixed and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones.

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 (50% effective concentration) is determined.

Antiprotozoal Activity Assay: In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol determines the minimum lethal concentration (MLC) of a compound against T. vaginalis.

a. Parasite Culture and Inoculum Preparation:

  • Trichomonas vaginalis trophozoites are cultured in a suitable medium (e.g., TYM medium) supplemented with serum.

  • Log-phase trophozoites are harvested and diluted to a standardized concentration (e.g., 2.5 x 10^4 trophozoites/mL).

b. Assay Procedure:

  • This compound is serially diluted in the culture medium in a 96-well plate or culture tubes.

  • The prepared parasite suspension is added to each well/tube.

  • Positive (parasites without peptide) and negative (medium only) controls are included.

  • The plates/tubes are incubated anaerobically at 37°C for 48 hours.

  • The MLC is determined as the lowest concentration of the peptide at which no motile trophozoites are observed upon microscopic examination.

Mandatory Visualizations: Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound.

Epinecidin1_Anticancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Epi1_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) Epi1_ext->DeathReceptor Binds Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Activates Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase3_ext Pro-Caspase-3 Caspase8_active->Caspase3_ext Caspase3_active_ext Caspase-3 Caspase3_ext->Caspase3_active_ext Apoptosis_ext Apoptosis Caspase3_active_ext->Apoptosis_ext Epi1_int This compound Mitochondrion Mitochondrion Epi1_int->Mitochondrion Disrupts membrane Increases ADP/ATP ratio CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Caspase3_int Pro-Caspase-3 Caspase9_active->Caspase3_int Caspase3_active_int Caspase-3 Caspase3_int->Caspase3_active_int Apoptosis_int Apoptosis Caspase3_active_int->Apoptosis_int

Caption: Proposed anticancer signaling pathways of this compound.

Epinecidin1_Immunomodulatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epi1 This compound Epi1->LPS Neutralizes Smurf_E3 Smurf E3 Ligase Epi1->Smurf_E3 Induces MyD88 MyD88 TLR4->MyD88 Recruits Proteasome Proteasome MyD88->Proteasome Degraded by NFkB NF-κB MyD88->NFkB Activates Smurf_E3->MyD88 Targets for Degradation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Upregulates

Caption: Immunomodulatory pathway of this compound in response to LPS.

MIC_Workflow Start Start PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilution Serially Dilute this compound in 96-well plate Start->SerialDilution AddInoculum Add Inoculum to Wells PrepareInoculum->AddInoculum SerialDilution->AddInoculum Incubate Incubate Plate (e.g., 37°C, 24h) AddInoculum->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.

References

A Head-to-Head Battle of Marine Antimicrobial Peptides: Epinecidin-1 and Its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the marine antimicrobial peptide (AMP) Epinecidin-1 against other notable marine AMPs: Chrysophsin, Moronecidin, Pleurocidin, and Piscidin. This analysis is supported by experimental data on their antimicrobial efficacy and safety profiles, detailed experimental protocols, and visualizations of their mechanisms of action.

Performance Comparison: A Quantitative Overview

The following tables summarize the antimicrobial and hemolytic activities of this compound and other selected marine AMPs against a range of common pathogens. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Hemolytic activity (HC50) represents the concentration of the peptide that causes 50% lysis of red blood cells.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Marine AMPs

MicroorganismThis compoundChrysophsin-1MoronecidinPleurocidinPiscidin-1
Staphylococcus aureus6.25 - 50[1][2][3]3.11.25-2.5 (µM)[4]--
Methicillin-resistantS. aureus (MRSA)9.7 - 32[2][5]3.1[6]---
Escherichia coli<2 (µM)[1]6.25 (µg/mL)[6]---
Pseudomonas aeruginosa3.12[1]50 (µg/mL)[6]---
Klebsiella pneumoniae8 (8–12)[2]----
Vibrio vulnificus4.19 (µM)[1]----
Candida albicans128[7]6.2 (µg/mL)[6]---

Note: Values are presented as ranges where data from multiple sources were available. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 2: Hemolytic Activity of Marine AMPs

PeptideHC50 (µM)Source OrganismReference
This compound >100Orange-spotted grouper (Epinephelus coioides)[8]
Chrysophsin-1 ~1Red sea bream (Pagrus major)[9]
Pleurocidin LowWinter flounder (Pleuronectes americanus)[10]
Piscidin 1 HighStriped bass (Morone saxatilis)[11]

Mechanisms of Action: A Visual Guide

The antimicrobial activity of these marine peptides is primarily attributed to their ability to interact with and disrupt microbial cell membranes. However, some also exhibit intracellular activities and immunomodulatory effects.

This compound: Dual-Action Antimicrobial and Immunomodulator

This compound not only directly disrupts bacterial membranes but also modulates the host's immune response by interfering with the Toll-like receptor (TLR) signaling pathway. It has been shown to promote the degradation of MyD88, an essential adaptor protein in the TLR signaling cascade, thereby dampening the inflammatory response.

Epinecidin1_Pathway cluster_membrane Bacterial Membrane cluster_host_cell Host Cell cluster_tlr_pathway TLR Signaling cluster_epinecidin_action This compound Action Membrane Lipopolysaccharide (LPS) or Lipoteichoic Acid (LTA) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 Proteasome Proteasome Degradation MyD88->Proteasome NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Epinecidin1 This compound Epinecidin1->MyD88 promotes degradation Epinecidin1_membrane This compound Epinecidin1_membrane->Membrane Binds and Disrupts LPS LPS LPS->TLR4 activates

Caption: this compound's dual mechanism of action.

Chrysophsin, Moronecidin, Pleurocidin, and Piscidin: Masters of Membrane Disruption

These peptides share a common primary mechanism of action: the permeabilization of bacterial cell membranes. They achieve this through various models, including the "toroidal pore" and "carpet" models, leading to leakage of cellular contents and cell death.[12][13] Some, like Pleurocidin, have also been shown to have intracellular targets such as DNA.[10]

AMP_Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space cluster_pore_formation Pore Formation Models AMP Marine AMPs (Chrysophsin, Moronecidin, Pleurocidin, Piscidin) Outer_Membrane Outer Leaflet (Negatively Charged) AMP->Outer_Membrane Electrostatic Attraction Inner_Membrane Inner Leaflet Outer_Membrane->Inner_Membrane Peptide Insertion & Aggregation Toroidal_Pore Toroidal Pore Inner_Membrane->Toroidal_Pore Carpet_Model Carpet Model Inner_Membrane->Carpet_Model Cell_Death Cell Death Cellular_Contents Cellular Contents Cellular_Contents->Cell_Death Toroidal_Pore->Cellular_Contents Leakage Carpet_Model->Cellular_Contents Leakage

Caption: General mechanism of membrane disruption by marine AMPs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. Below are detailed methodologies for the key assays used to evaluate the performance of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an AMP required to inhibit the growth of a specific microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The AMP is serially diluted in the same broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an AMP that kills a specific microorganism.

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) from the wells showing no visible growth in the MIC assay is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration of the AMP that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Hemolytic Activity Assay

This assay assesses the toxicity of AMPs to mammalian red blood cells (RBCs).

  • Preparation of Red Blood Cells: Freshly drawn erythrocytes (e.g., human or sheep) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The AMP is serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet intact RBCs. The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at 450 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Cytotoxicity Assay

The cytotoxicity of AMPs against mammalian cell lines is often evaluated using the MTT or similar cell viability assays.

  • Cell Culture: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and cultured until they reach a desired confluency.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the AMP.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24-48 hours).

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control cells. The IC50 (the concentration that inhibits 50% of cell growth) can then be calculated.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Epinecidin-1

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Information

Proper handling of Epinecidin-1 is crucial to minimize exposure and ensure the integrity of the peptide. The following table summarizes essential safety and logistical information.

CategoryGuidelineSource
Storage of Lyophilized Peptide Store in a sealed container with desiccant at -20°C or preferably -80°C for long-term stability. Before use, allow the peptide to equilibrate to room temperature in a desiccator to prevent moisture uptake.[3][6][7]
Storage of Peptide Solutions Prepare aliquots to avoid repeated freeze-thaw cycles. Store solutions at -20°C or below. Avoid exposure to pH > 8.[3][6]
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves, safety glasses, and a lab coat when handling this compound in lyophilized or solution form.[4][8]
Spill Response In case of a spill, absorb the material with an inert substance like sand or vermiculite. Place the absorbed material in a sealed container for disposal. Ventilate the area and thoroughly wash the spill site.[4][8]
In case of Exposure Skin Contact: Wash the affected area with soap and copious amounts of water. Eye Contact: Flush with water for several minutes and seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. Ingestion: Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4][8]

Experimental Protocol: Disposal of this compound Waste

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, including unused stock solutions, contaminated labware, and media.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, clearly labeled, and leak-proof container. This container should be marked as "Hazardous Chemical Waste" and specify "this compound Waste."

  • Liquid Waste: Collect all unused or waste this compound solutions in a separate, sealed, and clearly labeled container. This container should also be marked as "Hazardous Chemical Waste" and specify "this compound Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be disposed of in a designated puncture-resistant sharps container that is also labeled for chemical waste.

2. Decontamination of Labware:

  • Reusable glassware and equipment that have come into contact with this compound should be decontaminated. A common method is to soak the labware in a 10% bleach solution, followed by thorough rinsing with distilled water. However, consult your institution's guidelines for approved decontamination procedures for chemical waste.

3. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's hazardous waste management program. Contact your EHS office to schedule a pickup.

  • Do not dispose of this compound waste down the drain or in the regular trash.[5] While some antibiotics in used media can be autoclaved and drained, concentrated stock solutions of antimicrobial peptides are considered hazardous chemical waste.[5]

Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

Epinecidin1_Disposal_Workflow Start Waste Generated from This compound Experiments Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Gloves, Tubes, Tips) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Unused Solutions, Media) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Broken Glass) Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Chemical Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Chemical Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Puncture-Resistant Sharps Container Sharps_Waste->Collect_Sharps EHS_Pickup Arrange for Pickup by Environmental Health & Safety Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Sharps->EHS_Pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Epinecidin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of Epinecidin-1 is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on available safety data and research protocols.

This compound, a cationic antimicrobial peptide, is recognized for its broad-spectrum antimicrobial, antiviral, anti-tumor, and immunomodulatory activities.[1][2] While it presents a low hazard profile in solution, adherence to safety protocols is crucial, particularly when handling the lyophilized powder. The trifluoroacetic acid (TFA) salt form is common, which can influence the peptide's net weight and solubility.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, the use of appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and contact with skin and eyes.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or latex gloves should be worn at all times.[5]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are required.[5]
Respiratory Protection Facemask/RespiratorA facemask is recommended for handling solutions. For the lyophilized powder, a respirator may be necessary to avoid inhalation of dust particles.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.[5]
Operational and Handling Plan

Proper handling procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder form to avoid aerosol formation.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store lyophilized this compound in a freezer at or below -20°C.[3][4]

  • For solutions, storage at -80°C is recommended.[6]

  • Keep the container tightly sealed in a cool, well-ventilated area.[6]

Accidental Release Measures:

  • In case of a spill, wear full personal protective equipment.[6]

  • For liquid spills, absorb the material with a non-combustible absorbent material.[6]

  • For solid spills, carefully sweep up the material and place it in a designated disposal container.

  • Decontaminate the spill area with alcohol.[6]

  • Ensure adequate ventilation.[6]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects.[6] Therefore, proper disposal is critical to prevent environmental contamination.

  • Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.

  • All disposal must be in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter drains or watercourses.[6]

Experimental Protocols

The following are generalized protocols for common experiments involving this compound, based on published research.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile phosphate-buffered saline (PBS) or an appropriate solvent to a known concentration.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through the modulation of several key signaling pathways.

Immunomodulatory Effects via TLR Signaling

This compound can modulate the host's immune response, in part by interfering with the Toll-like receptor (TLR) signaling pathway. It has been shown to induce the degradation of MyD88, a critical adaptor protein in TLR signaling, through the Smurf E3 ligase and proteasome pathway.[6] This action can dampen the inflammatory response triggered by pathogens.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits Epinecidin1 This compound Smurf Smurf E3 Ligase Epinecidin1->Smurf induces Proteasome Proteasome MyD88->Proteasome degraded by Inflammation Inflammatory Response MyD88->Inflammation leads to Smurf->MyD88 targets for degradation Proteasome->Inflammation inhibits

Caption: this compound's modulation of the TLR4-MyD88 signaling pathway.

Anticancer Mechanism via Mitochondrial Disruption

In cancer cells, this compound is suggested to exert its cytotoxic effects by disrupting the integrity of the mitochondrial membrane.[4] This leads to mitochondrial dysfunction, a decrease in ATP production, and ultimately, apoptosis or necrosis of the cancer cell.

G Epinecidin1 This compound CancerCellMembrane Cancer Cell Membrane Epinecidin1->CancerCellMembrane interacts with Mitochondrion Mitochondrion Epinecidin1->Mitochondrion directly targets CancerCellMembrane->Mitochondrion targets MembraneDisruption Mitochondrial Membrane Disruption Mitochondrion->MembraneDisruption leads to ATP_Depletion ATP Depletion MembraneDisruption->ATP_Depletion causes CellDeath Apoptosis / Necrosis ATP_Depletion->CellDeath induces G Epinecidin1 This compound Keratinocytes Keratinocytes Epinecidin1->Keratinocytes stimulates Proliferation Increased Proliferation Keratinocytes->Proliferation Migration Increased Migration Keratinocytes->Migration WoundClosure Enhanced Wound Closure Proliferation->WoundClosure Migration->WoundClosure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.